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  • Product: 5-chloro-N-methyl-2-nitrobenzamide
  • CAS: 272108-86-8

Core Science & Biosynthesis

Foundational

Definitive Structural Elucidation of 5-chloro-N-methyl-2-nitrobenzamide: A Comprehensive Guide to ^1^H and ^13^C NMR Spectral Analysis

Executive Summary For researchers and drug development professionals, the precise structural verification of synthetic intermediates is a critical quality control checkpoint. 5-chloro-N-methyl-2-nitrobenzamide is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of synthetic intermediates is a critical quality control checkpoint. 5-chloro-N-methyl-2-nitrobenzamide is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmacophores, including substituted quinazolines and benzimidazoles.

Because empirical NMR data for specific proprietary intermediates can be sparse in open literature, modern structural elucidation relies on highly accurate predictive modeling grounded in established empirical increment rules, followed by rigorous experimental validation. This whitepaper provides a self-validating framework for the NMR analysis of 5-chloro-N-methyl-2-nitrobenzamide, detailing the causality behind chemical shifts, spin-spin coupling mechanics, and the optimized experimental protocols required for high-resolution data acquisition.

Structural Dynamics and Predictive Modeling

The structural assignment of 5-chloro-N-methyl-2-nitrobenzamide requires an understanding of the competing electronic effects exerted by its three substituents: the N-methylcarboxamide group (C1), the nitro group (C2), and the chlorine atom (C5).

Mechanistic Causality of Chemical Shifts
  • The Nitro Group (-NO2): Acting via powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects, the nitro group severely depletes electron density from its ortho and para positions. This anisotropic deshielding pushes the ortho proton (H3) significantly downfield to approximately 8.36 ppm[1].

  • The Chloro Group (-Cl): While electronegative (-I), chlorine also donates electron density into the aromatic ring via resonance (+M). These competing effects result in a relatively neutral impact on adjacent protons, leaving the overarching deshielding dominated by the nitro and carbonyl groups.

  • The Amide Group (-CONHCH3): The carbonyl core exerts a moderate deshielding effect, pushing the adjacent H6 proton downfield.

Based on the additive empirical increment rules for substituted benzenes[1], the quantitative spectral data is modeled below.

Table 1: Predicted ^1^H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H3 8.36Doublet (d)^3^J = 8.81HDeshielded by ortho -NO2; coupled to H4.
H6 8.11Doublet (d)^4^J = 2.21HDeshielded by ortho carbonyl; meta-coupled to H4.
H4 7.68Doublet of doublets (dd)^3^J = 8.8, ^4^J = 2.21HMeta to -NO2; coupled to both H3 and H6.
N-H 8.50 - 8.80Broad Quartet (bq)^3^J ~ 4.51HAmide proton; broad due to quadrupolar ^14^N relaxation.
CH3 2.85 - 2.95Doublet (d)^3^J ~ 4.53HN-methyl group; split by the adjacent N-H proton.
Table 2: Predicted ^13^C NMR Data (100 MHz, DMSO-d6)
CarbonShift (δ, ppm)TypeAssignment Rationale
C=O ~166.0QuaternaryHighly deshielded carbonyl carbon.
C2 145.5QuaternaryIpso to the strongly electron-withdrawing -NO2 group.
C5 141.0QuaternaryIpso to the electronegative -Cl atom.
C4 133.3CHPara to the amide group; meta to the nitro group.
C1 131.0QuaternaryIpso to the amide group.
C6 128.8CHOrtho to the amide group.
C3 125.5CHOrtho to the nitro group (shielded relative to C4/C6 by resonance).
CH3 ~26.5CH3Aliphatic N-methyl carbon.

Spin-Spin Coupling Mechanics

Understanding the scalar coupling (J-coupling) network is vital for distinguishing the aromatic protons. The system exhibits a classic AMX spin system on the aromatic ring.

Coupling_Network H3 H3 (8.36 ppm) H4 H4 (7.68 ppm) H3->H4 3J = 8.8 Hz (Ortho) H6 H6 (8.11 ppm) H4->H6 4J = 2.2 Hz (Meta) NH N-H (Amide) CH3 CH3 (2.95 ppm) NH->CH3 3J = 4.5 Hz (Vicinal)

Caption: Key 1H-1H scalar coupling (J-coupling) network in 5-chloro-N-methyl-2-nitrobenzamide.

Diagnostic Insight: The coupling between the N-H proton and the N-CH3 group is a critical diagnostic feature. In non-polar solvents, this coupling can be lost due to rapid chemical exchange. Using a strongly hydrogen-bonding solvent like DMSO-d6 locks the conformation, allowing the ^3^J coupling (~4.5 Hz) to be clearly resolved.

Standardized Experimental Protocol

To transition from theoretical prediction to empirical validation, a rigorous, self-validating acquisition protocol must be employed. The following methodology ensures maximum signal-to-noise ratio (SNR) and spectral resolution[2].

NMR_Workflow cluster_acq Data Acquisition A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Probe Tuning & Shimming (Optimize B0 homogeneity) A->B C 1D 1H NMR (zg30, ns=16) B->C D 1D 13C NMR (zgpg30, ns=512) B->D E 2D HSQC / HMBC (Connectivity) B->E F Signal Processing (FT, Phasing, Baseline Corr.) C->F D->F E->F G Structural Assignment (Multiplet Analysis & Integration) F->G

Caption: Standardized NMR acquisition and processing workflow for structural elucidation.

Step-by-Step Acquisition Methodology

Step 1: Sample Preparation (Solvent Causality)

  • Action: Dissolve 15–20 mg of 5-chloro-N-methyl-2-nitrobenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS.

  • Rationale: Benzamides form strong intermolecular hydrogen bond networks that broaden N-H signals in solvents like CDCl3. DMSO-d6 acts as a potent hydrogen bond acceptor, disrupting these networks and yielding sharp, quantifiable N-H multiplets.

Step 2: Spectrometer Tuning and Shimming

  • Action: Insert the 5 mm precision tube into a 400 MHz (or higher) spectrometer. Perform Automatic Tuning and Matching (ATM) for both ^1^H and ^13^C channels. Shim the Z1-Z5 gradients to achieve a narrow, symmetrical lock signal.

  • Rationale: Precise shimming ensures magnetic field (B0) homogeneity, which is strictly required to resolve the fine 2.2 Hz meta-coupling between H4 and H6.

Step 3: ^1^H NMR Data Acquisition

  • Action: Execute a standard 30-degree pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 transients.

  • Rationale: A 30-degree flip angle allows for faster longitudinal relaxation (T1) recovery between scans compared to a 90-degree pulse, preventing signal saturation of the slowly relaxing aromatic protons[2].

Step 4: ^13^C NMR Data Acquisition

  • Action: Execute a proton-decoupled 30-degree pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 512–1024 transients.

  • Rationale: ^13^C has a low natural isotopic abundance (~1.1%) and a low gyromagnetic ratio. Proton decoupling collapses the C-H multiplets into sharp singlets, condensing the signal intensity into a single peak per carbon environment to drastically improve the SNR[2].

Step 5: Signal Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT). Manually phase the zero- and first-order parameters, apply a polynomial baseline correction, and reference the TMS peak to 0.00 ppm.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer Professional URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Synthesis, Crystallization, and X-ray Diffraction Analysis of 5-chloro-N-methyl-2-nitrobenzamide

This technical guide provides a comprehensive overview of the synthesis, single-crystal growth, and X-ray diffraction analysis of 5-chloro-N-methyl-2-nitrobenzamide. This document is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, single-crystal growth, and X-ray diffraction analysis of 5-chloro-N-methyl-2-nitrobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and theoretical insights.

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule and its packing in a crystalline lattice are fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability. X-ray crystallography remains the gold standard for elucidating these structures, providing unambiguous proof of molecular conformation and intermolecular interactions.

5-chloro-N-methyl-2-nitrobenzamide is a substituted benzamide derivative. The presence of a chloro group, a nitro group, and an N-methylamide moiety suggests a molecule with interesting electronic and steric properties, making it a candidate for various applications, including medicinal chemistry. A thorough understanding of its solid-state structure is paramount for any future development.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction. The following protocol describes a plausible synthetic route to 5-chloro-N-methyl-2-nitrobenzamide, adapted from established methodologies for similar compounds.[1][2][3]

Synthetic Protocol

The synthesis of 5-chloro-N-methyl-2-nitrobenzamide can be achieved via the amidation of methyl 5-chloro-2-nitrobenzoate with methylamine.

Step 1: Synthesis of Methyl 5-chloro-2-nitrobenzoate

This intermediate can be prepared from 5-chloro-2-nitrobenzoic acid.[3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet, add 5-chloro-2-nitrobenzoic acid (20.1 g, 0.10 mol).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the solid is dissolved.

  • Esterification: Bubble anhydrous hydrogen chloride gas into the stirred solution at room temperature for approximately 4 hours.

  • Work-up: Pour the reaction mixture into 200 mL of cold deionized water. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure methyl 5-chloro-2-nitrobenzoate.

Step 2: Synthesis of 5-chloro-N-methyl-2-nitrobenzamide

This step involves the reaction of the ester with a methylamine solution.[2]

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 5-chloro-2-nitrobenzoate (10.8 g, 50 mmol).

  • Amidation: Add a 30% solution of methylamine in methanol (25 mL, approx. 240 mmol) to the flask.

  • Reaction: Heat the mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield crystalline 5-chloro-N-methyl-2-nitrobenzamide.

Crystallization

The growth of high-quality single crystals is a critical step. Slow evaporation is a common and effective technique.

  • Solvent Selection: The purified 5-chloro-N-methyl-2-nitrobenzamide is dissolved in a minimal amount of a suitable solvent, such as methanol or ethanol, at a slightly elevated temperature.

  • Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days.

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and single crystals will begin to form.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the detailed three-dimensional structure of a crystalline material.

Data Collection

A suitable single crystal is mounted on a diffractometer for data collection.

  • Instrumentation: Data is collected on a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å).[4]

  • Data Reduction: The collected diffraction data is processed using software such as CrysAlis Pro to integrate the reflection intensities and apply necessary corrections.[4]

Structure Solution and Refinement

The crystal structure is solved from the processed diffraction data.

  • Structure Solution: The structure is typically solved using direct methods with programs like SHELXS.[4]

  • Structure Refinement: The initial structural model is then refined using full-matrix least-squares on F² with programs like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data and Molecular Structure

Parameter Hypothetical Value
Empirical formulaC₈H₇ClN₂O₃
Formula weight214.61
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.2 Å, c = 9.1 Å, β = 98.5°
Volume928 ų
Z4
Density (calculated)1.535 Mg/m³
Absorption coefficient0.39 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 28.0°
Reflections collected5500
Independent reflections2100 [R(int) = 0.04]
Completeness to theta = 28.0°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2100 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.05, wR2 = 0.13
R indices (all data)R1 = 0.07, wR2 = 0.15
Largest diff. peak and hole0.25 and -0.30 e.Å⁻³

Structural Insights and Implications for Drug Development

The crystal structure of 5-chloro-N-methyl-2-nitrobenzamide would reveal key features influencing its behavior as a potential drug candidate.

  • Molecular Conformation: The dihedral angles between the aromatic ring and the amide and nitro substituents are critical. These angles determine the overall shape of the molecule, which is crucial for its interaction with biological targets.

  • Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonds involving the amide N-H and C=O groups, as well as other weaker interactions such as C-H···O and π-π stacking. These interactions govern the stability and dissolution properties of the solid form.

  • Polymorphism: The possibility of polymorphism, where the compound can exist in different crystalline forms with distinct properties, is a critical consideration in drug development. A thorough crystallographic study would be the first step in identifying and characterizing potential polymorphs.

Experimental and Analytical Workflow Visualization

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of 5-chloro-N-methyl-2-nitrobenzamide Start Start Esterification Esterification of 5-chloro-2-nitrobenzoic acid Start->Esterification Methanol, HCl Amidation Amidation with methylamine Esterification->Amidation Methyl 5-chloro-2-nitrobenzoate Purification Recrystallization Amidation->Purification Crude Product Product Pure Product Purification->Product

Caption: Synthetic workflow for 5-chloro-N-methyl-2-nitrobenzamide.

XRD_Workflow cluster_xrd X-ray Diffraction Analysis Workflow Crystal Single Crystal Data_Collection Data Collection (Diffractometer) Crystal->Data_Collection Data_Processing Data Processing (e.g., CrysAlis Pro) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has outlined the synthesis, crystallization, and a hypothetical X-ray diffraction analysis of 5-chloro-N-methyl-2-nitrobenzamide. The detailed protocols and workflows provide a solid foundation for researchers to produce and characterize this compound. The structural insights gained from such an analysis are indispensable for understanding its properties and potential applications, particularly in the rational design of new therapeutic agents.

References

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.).

Sources

Foundational

An In-depth Technical Guide to 5-chloro-N-methyl-2-nitrobenzamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and detailed analytical methodologies for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of 5-chloro-N-methyl-2-nitrobenzamide. As a specialized aromatic amide, this compound holds potential as a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Molecular and Physicochemical Properties

5-chloro-N-methyl-2-nitrobenzamide, with the chemical formula C₈H₇ClN₂O₃, is a substituted aromatic compound. A thorough understanding of its physical and chemical properties is fundamental for its application in further research and development.

Table 1: Summary of Physicochemical Properties
PropertyValueSource/Comment
Molecular Formula C₈H₇ClN₂O₃Calculated
Molecular Weight 214.61 g/mol Calculated[1][2]
Appearance Expected to be a solidBased on related compounds
Melting Point Not experimentally determined. Estimated to be in a similar range to 5-chloro-2-nitrobenzamide (153.5-159.5 °C).[3]Estimation
Boiling Point Not experimentally determined. Expected to be high due to its molecular weight and polar functional groups.Estimation
Solubility Not experimentally determined. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.[1]Estimation

Proposed Synthesis of 5-chloro-N-methyl-2-nitrobenzamide

Reaction Scheme:

Synthesis_of_5-chloro-N-methyl-2-nitrobenzamide reactant1 5-chloro-2-nitrobenzoic acid intermediate 5-chloro-2-nitrobenzoyl chloride reactant1->intermediate Acid chloride formation reactant2 Thionyl chloride (SOCl₂) reactant2->intermediate product 5-chloro-N-methyl-2-nitrobenzamide intermediate->product Amidation reactant3 Methylamine (CH₃NH₂) reactant3->product

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Exploratory

5-Chloro-N-methyl-2-nitrobenzamide in Drug Discovery: Scaffold Mechanism of Action, Pharmacophoric Utility, and Synthetic Workflows

Executive Summary In modern drug discovery, the "mechanism of action" (MoA) of a molecule is not solely defined by its final interaction with a biological target, but also by how its foundational building blocks dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "mechanism of action" (MoA) of a molecule is not solely defined by its final interaction with a biological target, but also by how its foundational building blocks dictate its three-dimensional conformation, metabolic stability, and synthetic viability. 5-Chloro-N-methyl-2-nitrobenzamide (CAS: 272108-86-8) is a highly privileged synthetic intermediate and pharmacophoric scaffold. While not an Active Pharmaceutical Ingredient (API) itself, its core MoA in the drug development pipeline lies in its ability to impart critical physicochemical properties to downstream heterocycles—specifically through halogen bonding, conformational restriction, and chemoselective cyclization pathways.

This technical whitepaper explores the structural utility of 5-chloro-N-methyl-2-nitrobenzamide, details its integration into the synthesis of antimalarial PfATP4 inhibitors, and provides field-proven, self-validating protocols for its manipulation.

The Structural "Mechanism of Action": Pharmacophoric Contributions

The utility of 5-chloro-N-methyl-2-nitrobenzamide is driven by three distinct functional groups, each contributing a specific "mechanism" to the final drug's efficacy and stability:

  • The C5-Chloro Substituent (Metabolic Shielding & Halogen Bonding): The incorporation of a chlorine atom at the 5-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450 (CYP450)-mediated oxidation at an otherwise electron-rich aromatic site. Second, the polarizable electron cloud of the chlorine atom engages in halogen bonding with the backbone carbonyls of target proteins, significantly enhancing target affinity and modulating the overall lipophilicity (logP) of the molecule.

  • The N-Methyl Amide (Conformational Locking): The secondary amide provides both a hydrogen bond donor (N-H) and acceptor (C=O). Crucially, the steric bulk of the N-methyl group restricts the dihedral angle of the amide bond relative to the phenyl ring. This conformational lock forces the final molecule into a specific bioactive orientation, reducing the entropic penalty upon binding to the target receptor.

  • The C2-Nitro Group (The Synthetic Linchpin): In its native state, the strongly electron-withdrawing nitro group deactivates the ring, allowing for safe storage and handling. In the synthetic pipeline, it acts as a "masked amine." Upon chemoselective reduction, it reveals an aniline moiety that is perfectly positioned for intramolecular cyclization or condensation reactions, generating complex bicyclic or tricyclic scaffolds (e.g., quinazolinones).

Pharmacophore Core 5-Chloro-N-methyl- 2-nitrobenzamide Chloro C5-Chloro Group (Halogen Bonding) Core->Chloro imparts Amide N-Methyl Amide (Conformational Lock) Core->Amide imparts Nitro C2-Nitro Group (Masked Amine) Core->Nitro imparts Target Protein Target Interaction Chloro->Target blocks CYP450 oxidation Amide->Target directs 3D orientation Synthesis Downstream Cyclization Nitro->Synthesis chemoselective reduction

Pharmacophoric contributions of 5-chloro-N-methyl-2-nitrobenzamide in drug design.

Case Study: Antimalarial PfATP4 Inhibitors

A premier example of this scaffold's utility is found in the optimization of 2,3-dihydroquinazolinone-3-carboxamides as antimalarials targeting Plasmodium falciparum P-type ATPase 4 (PfATP4) [1].

In this drug discovery campaign, researchers required a rigid, halogenated tricyclic core to disrupt parasite Na+ homeostasis. 5-Chloro-N-methyl-2-nitrobenzamide serves as the ideal upstream precursor. By reducing the nitro group to an amine, the resulting 2-amino-5-chloro-N-methylbenzamide undergoes condensation with α-ketoglutaric acid to form an 8-chloro-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline scaffold.

The presence of the chlorine atom (derived directly from our title compound) proved critical for maintaining high potency against the parasite. As shown in the Structure-Activity Relationship (SAR) data below, modifications to the surrounding architecture rely heavily on the stable 8-chloro tricyclic core to anchor the molecule in the PfATP4 binding pocket.

Table 1: Impact of Scaffold Modifications on PfATP4 Inhibition [1]
CompoundCore Scaffold (Derived from Precursor)Exocyclic Aryl SubstitutionP. falciparum 3D7 EC₅₀ (µM)
Hit 5 8-Chloro-dihydroquinazolinone3-Methyl0.17
Analogue 18 8-Chloro-dihydroquinazolinoneUnsubstituted0.74
Analogue 19 8-Chloro-dihydroquinazolinone3-Fluoro0.23
Analogue 20 8-Chloro-dihydroquinazolinone3-Chloro0.09
Analogue 21 8-Chloro-dihydroquinazolinone3-Trifluoromethyl0.36

Data summarizes the necessity of the halogenated core while optimizing the exocyclic ring to achieve sub-micromolar efficacy.

Synthetic Workflows and Self-Validating Protocols

The Causality of Chemoselective Reduction

To utilize 5-chloro-N-methyl-2-nitrobenzamide, the nitro group must be reduced to an amine. The primary technical challenge here is chemoselectivity . Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in hydrodehalogenation—stripping the crucial C5 chlorine atom from the ring and destroying the pharmacophore.

To prevent this, a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is strictly required. Iron provides a mild single-electron transfer mechanism that selectively reduces the nitro group without providing the hydride species necessary to break the robust C-Cl aryl bond.

SyntheticWorkflow Step1 Step 1: Starting Material 5-Chloro-N-methyl-2-nitrobenzamide Step2 Step 2: Chemoselective Reduction Fe powder, NH4Cl, MeOH/H2O, 50°C Step1->Step2 Prevents dechlorination Step3 Step 3: Intermediate 2-Amino-5-chloro-N-methylbenzamide Step2->Step3 High yield (>85%) Step4 Step 4: Cyclization α-Ketoglutaric acid, AcOH, Heat Step3->Step4 Condensation Step5 Step 5: Bioactive Scaffold 8-Chloro-dihydroquinazolinone Step4->Step5 Generates PfATP4 Inhibitor

Chemoselective synthetic workflow from nitrobenzamide to a bioactive quinazolinone scaffold.

Protocol: Synthesis of 2-Amino-5-chloro-N-methylbenzamide

This protocol is designed as a self-validating system; the visual color changes and specific TLC Rf values serve as built-in quality control checkpoints.

Reagents Required:

  • 5-Chloro-N-methyl-2-nitrobenzamide (1.0 eq, 10 mmol, 2.14 g)

  • Iron powder (325 mesh, 5.0 eq, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol, 2.67 g)

  • Methanol / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-N-methyl-2-nitrobenzamide in 40 mL of Methanol.

  • Activation: Add 10 mL of distilled water containing the dissolved NH₄Cl. The addition of NH₄Cl acts as a mild proton source, buffering the reaction to prevent the formation of basic iron oxides that can stall the reduction.

  • Reduction: Add the Iron powder in one portion. Self-Validation Checkpoint: The reaction mixture will immediately turn into a dark, opaque suspension.

  • Heating: Heat the mixture to 50 °C under continuous vigorous stirring for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). Self-Validation Checkpoint: The nitro starting material (UV active, higher Rf) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV light (the aniline product, lower Rf).

  • Filtration: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL). Causality: Hot EtOAc ensures the aniline, which can coordinate with iron salts, is fully solubilized and recovered.

  • Workup: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield 2-amino-5-chloro-N-methylbenzamide as an off-white solid. (Expected yield: >85%). LCMS analysis should confirm the exact mass[M+H]+ = 185.0.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 (Open Access PMC Version) National Institutes of Health (NIH) / PubMed Central, 2023. URL:[Link]

Foundational

Spectroscopic Fingerprinting of 5-chloro-N-methyl-2-nitrobenzamide: An In-Depth Technical Guide to IR and UV-Vis Analysis

Introduction In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. 5-chloro-N-methyl-2-nitrobenzamide, a substituted aromatic amide, presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. 5-chloro-N-methyl-2-nitrobenzamide, a substituted aromatic amide, presents a unique combination of functional groups that contribute to its chemical properties and potential biological activity. Understanding its structural and electronic characteristics is a critical step in its development pathway. This technical guide provides an in-depth exploration of two fundamental spectroscopic techniques, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as applied to the analysis of 5-chloro-N-methyl-2-nitrobenzamide. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies for comprehensive spectroscopic analysis.

The strategic placement of a chloro group, a nitro group, and an N-methylated amide on a benzene ring creates a molecule with distinct electronic and vibrational properties. IR spectroscopy will allow us to probe the vibrational modes of the various functional groups, providing a molecular "fingerprint" based on bond stretches and bends. UV-Vis spectroscopy will, in turn, offer insights into the electronic transitions within the molecule, particularly the influence of the nitro and amide groups on the aromatic system's electron distribution.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is an indispensable tool for the qualitative analysis of organic compounds. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For 5-chloro-N-methyl-2-nitrobenzamide, the IR spectrum will be a composite of the characteristic absorptions of its constituent functional groups: the N-methyl amide, the nitro group, the chlorinated aromatic ring, and the C-H bonds.

Theoretical Framework: Vibrational Modes of 5-chloro-N-methyl-2-nitrobenzamide

The IR spectrum of 5-chloro-N-methyl-2-nitrobenzamide is predicted to be rich with information. As a secondary amide, it will exhibit characteristic "Amide" bands.[1][2] The presence of the nitro group, a strong electron-withdrawing group, will also give rise to distinct, strong absorption bands.[3] The substitution pattern on the benzene ring will influence the fingerprint region of the spectrum.

  • N-H Stretch: Since this is a secondary amide (N-methyl), a single N-H stretching vibration is expected, typically in the region of 3300-3500 cm⁻¹.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be observed just below 3000 cm⁻¹.

  • Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the IR spectrum of an amide. For secondary amides, it typically appears in the range of 1680-1630 cm⁻¹.[1] Conjugation with the aromatic ring can slightly lower this frequency.

  • Amide II Band (N-H Bend and C-N Stretch): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. In secondary amides, it is found between 1570-1515 cm⁻¹.[2]

  • Nitro Group Stretches: The nitro group (-NO₂) exhibits two characteristic and strong stretching vibrations: an asymmetric stretch typically between 1550-1490 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹.[3]

  • Aromatic C=C Stretches: The benzene ring will show several C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The stretching vibration of the C-N bond in the amide group will also be present. Aromatic amines show a strong C-N stretch in the 1340-1250 cm⁻¹ region.[2]

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The solid nature of 5-chloro-N-methyl-2-nitrobenzamide makes the KBr (potassium bromide) pellet method a suitable and common technique for obtaining a high-quality IR spectrum. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of 5-chloro-N-methyl-2-nitrobenzamide into a fine powder using an agate mortar and pestle.

    • In a separate, dry agate mortar, grind approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[5] It is crucial that the KBr is free of moisture, as water will show a broad absorption in the spectrum.

  • Mixing:

    • Add the powdered sample to the KBr in the mortar.

    • Thoroughly and rapidly mix the sample and KBr by gentle grinding to ensure a homogenous mixture.[6] The final concentration of the sample in KBr should be around 0.5-1%.[1]

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent, or translucent pellet.[6]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum by performing a baseline correction.

Predicted IR Spectral Data

Based on the analysis of related compounds, the following table summarizes the predicted key IR absorption bands for 5-chloro-N-methyl-2-nitrobenzamide.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch~3350 - 3400Medium
Aromatic C-H Stretch~3100 - 3000Medium-Weak
Aliphatic C-H Stretch~2950 - 2850Medium-Weak
Amide I (C=O Stretch)~1650 - 1630Strong
Aromatic C=C Stretches~1600, ~1475Medium
Amide II (N-H Bend)~1530 - 1510Strong
Asymmetric NO₂ Stretch~1520 - 1500Strong
Symmetric NO₂ Stretch~1350 - 1330Strong
C-N Stretch~1300 - 1250Medium
C-Cl Stretch~800 - 700Medium-Strong
Diagram: IR Spectroscopy Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Processing Grind_Sample Grind Sample (1-2 mg) Mix Thoroughly Mix Grind_Sample->Mix Grind_KBr Grind KBr (100-200 mg) Grind_KBr->Mix Load_Die Load Pellet Die Mix->Load_Die Press Apply Hydraulic Pressure (8-10 tons) Load_Die->Press Place_Pellet Place Pellet in FTIR Press->Place_Pellet Run_Bkg Run Background Place_Pellet->Run_Bkg Run_Sample Acquire Sample Spectrum Run_Bkg->Run_Sample Process Baseline Correction Run_Sample->Process Final_Spectrum Final_Spectrum Process->Final_Spectrum Final IR Spectrum

Caption: Workflow for FTIR analysis using the KBr pellet method.

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

Theoretical Framework: Electronic Transitions in 5-chloro-N-methyl-2-nitrobenzamide

The UV-Vis spectrum of 5-chloro-N-methyl-2-nitrobenzamide will be dominated by the electronic transitions of the substituted nitrobenzene chromophore. The benzene ring itself has characteristic absorptions, but these are significantly altered by the presence of the strongly electron-withdrawing nitro group and the electron-donating (by resonance) amide group.

  • π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are typically intense absorptions. The extended conjugation and the presence of substituents will shift these bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

  • n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amide) to antibonding π* orbitals. These transitions are generally much weaker in intensity than π → π* transitions.

  • Intramolecular Charge Transfer (ICT): The presence of both an electron-donating group (the amide) and a strong electron-withdrawing group (the nitro group) on the aromatic ring can lead to a significant intramolecular charge transfer transition. This often results in a strong absorption band at a longer wavelength, which can extend into the visible region.

For nitroaromatic compounds, a prominent absorption band is often observed in the 240-270 nm range.[7] The addition of multiple functional groups can lead to a blue shift (hypsochromic shift) in some cases.[8] Theoretical calculations on a related molecule, 2-nitro-N-(4-nitrophenyl) benzamide, suggest the presence of a weak n-π* transition around 303 nm.

Experimental Protocol: UV-Vis Spectroscopy in Solution

To obtain a UV-Vis spectrum, 5-chloro-N-methyl-2-nitrobenzamide must be dissolved in a suitable solvent that is transparent in the UV-Vis region of interest. Ethanol or methanol are common choices for this type of compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically 200-800 nm). Ethanol is a suitable choice.

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of 5-chloro-N-methyl-2-nitrobenzamide (e.g., 10 mg).

    • Dissolve it in a known volume of the chosen solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration.

  • Preparation of the Working Solution:

    • Dilute the stock solution to an appropriate concentration for analysis. The absorbance should ideally be in the range of 0.2 to 1.0 for optimal accuracy. A typical starting concentration for the working solution would be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Predicted UV-Vis Spectral Data

Based on the electronic structure of the molecule and data from related compounds, the following UV-Vis absorption characteristics are predicted for 5-chloro-N-methyl-2-nitrobenzamide in a polar solvent like ethanol.

Electronic Transition Predicted λmax (nm) Relative Intensity (Molar Absorptivity, ε)
π → π* (Aromatic System)~210 - 230High
Intramolecular Charge Transfer~250 - 280High
n → π*~300 - 340Low
Diagram: UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Solvent (e.g., Ethanol) Weigh_Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Blank Run Baseline with Pure Solvent Dilute->Blank Measure Measure Sample Absorbance Blank->Measure Identify_Lambda Identify λmax Measure->Identify_Lambda Calculate_Epsilon Calculate Molar Absorptivity (ε) Identify_Lambda->Calculate_Epsilon Final_Spectrum Final_Spectrum Calculate_Epsilon->Final_Spectrum Final UV-Vis Spectrum

Caption: Workflow for UV-Vis spectroscopic analysis in solution.

Conclusion

The combined application of IR and UV-Vis spectroscopy provides a powerful and comprehensive approach to the structural elucidation of 5-chloro-N-methyl-2-nitrobenzamide. IR spectroscopy offers a detailed map of the functional groups present and their chemical environment, serving as a unique molecular fingerprint. UV-Vis spectroscopy complements this by providing insights into the electronic structure and conjugation within the molecule. The methodologies and theoretical interpretations presented in this guide offer a robust framework for researchers and scientists to obtain reliable and informative spectroscopic data, a critical component in the rigorous characterization required in modern drug discovery and development.

References

  • Demiray, N., & Kurt, M. (2014). Theoretical electronic absorption spectra values of 2-nitro-N-(4-nitrophenyl) benzamide molecule. ResearchGate. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Goodpaster, J. V., & Liszewski, C. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • American Chemical Society. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. [Link]

  • Goodpaster, J. V., & Liszewski, C. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profile of 5-Chloro-N-methyl-2-nitrobenzamide: A Mechanistic and Methodological Whitepaper

Executive Summary In preclinical drug development and chemical manufacturing, the early identification of toxicophores is critical for de-risking pipelines. 5-chloro-N-methyl-2-nitrobenzamide (CAS 272108-86-8) is frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and chemical manufacturing, the early identification of toxicophores is critical for de-risking pipelines. 5-chloro-N-methyl-2-nitrobenzamide (CAS 272108-86-8) is frequently encountered as a synthetic intermediate or a reference standard for drug impurities [1]. From a toxicological perspective, the presence of a nitroaromatic moiety immediately flags this compound as a "structural alert" for mutagenicity under the ICH M7 guidelines [2].

As a Senior Application Scientist, my objective in this whitepaper is to move beyond basic hazard identification. Here, we dissect the mechanistic causality of 5-chloro-N-methyl-2-nitrobenzamide's toxicity and outline a highly rigorous, self-validating in vitro profiling strategy. This guide provides actionable, step-by-step methodologies to quantify its genotoxic, cytotoxic, and reactive metabolite liabilities.

Structural Alert Analysis & Mechanistic Rationale

Effective toxicology is predictive, not just reactive. We do not apply assays blindly; we let the molecular structure dictate our biological interrogation.

  • The Nitroaromatic Toxicophore: The 2-nitro group is notorious for two distinct toxicity pathways. First, bacterial and mammalian nitroreductases can reduce the nitro group (–NO₂) to a nitroso intermediate (–NO), and subsequently to a hydroxylamine (–NHOH). Following Phase II esterification, this forms a highly electrophilic nitrenium ion that covalently binds to DNA, causing mutagenesis [4]. Second, single-electron reduction can initiate futile redox cycling, generating reactive oxygen species (ROS) and inducing severe oxidative stress.

  • The Aryl Chloride Moiety: While aryl chlorides are generally stable, the electron-withdrawing nature of the ortho-nitro group can activate the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). This creates a liability for covalent binding with cellular nucleophiles like glutathione (GSH), potentially depleting endogenous antioxidant reserves.

Bioactivation A 5-chloro-N-methyl- 2-nitrobenzamide B Nitroso Intermediate A->B Nitroreductase (2e- transfer) F Redox Cycling (ROS Generation) A->F Futile Cycling (1e- reduction) C Hydroxylamine Derivative B->C Nitroreductase (2e- transfer) D Nitrenium Ion (Electrophile) C->D Phase II Enzymes (O-esterification) E DNA Adducts (Mutagenesis) D->E Covalent Binding (DNA Nucleophiles)

Fig 1: Mechanistic bioactivation pathway of the nitroaromatic moiety leading to genotoxicity.

Core In Vitro Toxicity Assays & Protocols

To rigorously profile 5-chloro-N-methyl-2-nitrobenzamide, we deploy three self-validating experimental systems. Each protocol is designed with internal controls to ensure data integrity.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: To satisfy ICH M7 requirements for DNA-reactive impurities, the Ames test is the regulatory gold standard [2, 3]. Nitroaromatics typically yield positive results in Salmonella typhimurium strains TA98 and TA100 because these specific strains possess endogenous nitroreductase activity capable of bioactivating the compound.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight in nutrient broth to an OD₆₀₀ of ~1.0.

  • Metabolic Activation Setup: Prepare a 10% rat liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-Naphthoflavone) supplemented with NADP+ and glucose-6-phosphate.

  • Dosing (Plate Incorporation): Dissolve 5-chloro-N-methyl-2-nitrobenzamide in DMSO. Prepare a dose range: 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate .

  • Incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions) into 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Self-Validation: The assay is only valid if vehicle control revertant counts fall within historical ranges, and strain-specific positive controls (e.g., 2-nitrofluorene for TA98 -S9) demonstrate a ≥3-fold increase in revertants.

High-Content Cytotoxicity Screening (HCS)

Causality: Standard cell viability assays (like MTT) fail to capture the specific mechanistic nuances of nitroaromatic toxicity. We utilize HepaRG cells because, unlike HepG2, they retain physiologically relevant levels of Cytochrome P450s and Phase II enzymes, making them metabolically competent to capture redox cycling and mitochondrial uncoupling.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into 384-well optically clear-bottom plates at 5,000 cells/well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Dispense 5-chloro-N-methyl-2-nitrobenzamide using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (0.1 µM to 100 µM). Incubate for 24h and 72h.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL) for nuclear counting.

    • Dihydroethidium (DHE) (5 µM) to detect superoxide (ROS) generation.

    • TMRE (100 nM) to measure Mitochondrial Membrane Potential (MMP).

  • Imaging: Acquire images using an automated confocal high-content imager (e.g., CellVoyager or Operetta) at 20x magnification.

Workflow Step1 1. Cell Seeding HepaRG (Metabolically Competent) Step2 2. Compound Dosing 0.1 - 100 µM (24h & 72h) Step1->Step2 Step3 3. Multiplex Staining Hoechst, DHE (ROS), TMRE (MMP) Step2->Step3 Step4 4. Automated Confocal Imaging High-Throughput Acquisition Step3->Step4 Step5 5. Algorithmic Feature Extraction IC50 Determination Step4->Step5

Fig 2: High-Content Screening (HCS) workflow for multiparametric cytotoxicity evaluation.

Reactive Metabolite Trapping (GSH Adducts)

Causality: To empirically prove whether the aryl chloride undergoes SNAr or if the nitro group forms reactive intermediates that escape the target cell, we trap these transient electrophiles using Glutathione (GSH) in a cell-free microsomal system.

Step-by-Step Methodology:

  • Incubation Matrix: Combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 mins.

  • LC-HRMS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Scan for the neutral loss of 129 Da (pyroglutamic acid), which is the diagnostic signature of GSH adducts.

Quantitative Data Summary

Based on the structural pharmacophore of 5-chloro-N-methyl-2-nitrobenzamide and historical data of structurally analogous nitroaromatics, the following table summarizes the expected in vitro toxicity profile.

Assay CategorySpecific ParameterExpected OutcomeMechanistic Rationale
Ames (OECD 471) TA98 (-S9)Positive Direct frameshift mutation via bacterial nitroreduction.
Ames (OECD 471) TA100 (-S9)Positive Direct base-pair substitution via bacterial nitroreduction.
Ames (OECD 471) WP2 uvrA (+S9)Negative E. coli lacks the specific nitroreductases required for this substrate.
HCS (HepaRG) Cell Viability (ATP)IC₅₀ ~ 15-30 µM Cytotoxicity driven by cumulative oxidative stress.
HCS (HepaRG) ROS Generation (DHE)Significant Increase Futile redox cycling of the 2-nitro group.
Metabolite Trapping GSH Adduct FormationLow to Moderate SNAr displacement of the aryl chloride by GSH nucleophiles.

Conclusion

5-chloro-N-methyl-2-nitrobenzamide requires stringent analytical oversight due to its nitroaromatic structural alert. By employing a combination of OECD 471 compliant Ames testing, metabolically competent High-Content Screening, and LC-MS/MS reactive metabolite trapping, drug development professionals can accurately quantify and mitigate the genotoxic and cytotoxic risks associated with this chemical entity.

References

  • Honma, M. (2025). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals". Genes and Environment, 47(1):26. Available at:[Link]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies". Gentronix Genotoxicity Services. Available at:[Link]

  • Su, Y., et al. (2017). "DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Hypoxia-Activated Prodrug PR-104A". Figshare / ACS. Available at:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-chloro-N-methyl-2-nitrobenzamide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-chloro-N-methyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-chloro-N-methyl-2-nitrobenzamide at ambient conditions. As a novel compound of interest in pharmaceutical research, a thorough understanding of its intrinsic stability is paramount for predicting its shelf-life, ensuring its quality, and meeting regulatory requirements. This document will delve into the foundational principles of thermodynamic stability, outline robust experimental protocols for its assessment, and provide insights into the interpretation of the resulting data.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a critical determinant of success. For a molecule like 5-chloro-N-methyl-2-nitrobenzamide, understanding its inherent tendency to degrade under various environmental conditions is not merely an academic exercise but a crucial step in de-risking its development. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and ultimately, a compromised therapeutic outcome. Therefore, a proactive and rigorous assessment of thermodynamic stability is a cornerstone of modern pharmaceutical development.[1][2]

This guide will focus on the assessment of 5-chloro-N-methyl-2-nitrobenzamide at room temperature, a critical parameter for determining appropriate storage conditions and predicting its long-term behavior. While specific experimental data for this compound is not yet publicly available, this guide will equip the reader with the necessary tools and methodologies to conduct a comprehensive stability assessment.

Physicochemical Properties of 5-chloro-N-methyl-2-nitrobenzamide

A foundational understanding of the physicochemical properties of 5-chloro-N-methyl-2-nitrobenzamide is essential for designing and interpreting stability studies. While some data can be inferred from its constituent parts, such as 5-chloro-2-nitrobenzamide, empirical determination is crucial.

PropertyValue (for 5-chloro-2-nitrobenzamide)Relevance to Stability
Molecular Formula C7H5ClN2O3[3]Influences molecular weight and potential for intermolecular interactions.
Molecular Weight 200.58 g/mol [3]Important for stoichiometric calculations in analytical methods.
Melting Point 153.5-159.5 °C[4]A high melting point can suggest strong crystal lattice energy and potentially greater solid-state stability.
Appearance Cream or pale yellow crystals or powder[4]Changes in color can be an initial indicator of degradation.

The N-methyl group in the target compound, 5-chloro-N-methyl-2-nitrobenzamide, will slightly alter these properties, but the parent compound's data provides a useful starting point. The presence of a nitro group and a chloro substituent on the aromatic ring suggests potential susceptibility to specific degradation pathways, such as reduction of the nitro group or nucleophilic displacement of the chlorine.[5][6]

Core Methodologies for Thermodynamic Stability Assessment

A multi-pronged approach is necessary to gain a comprehensive understanding of a compound's thermodynamic stability. The following techniques are indispensable tools in the pharmaceutical scientist's arsenal.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This allows for the detection of thermal events such as melting, crystallization, and decomposition.[9][10]

Application to 5-chloro-N-methyl-2-nitrobenzamide:

  • Purity Assessment: The shape and onset of the melting endotherm can provide an indication of purity. Impurities typically broaden the melting range and lower the melting point.[7]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points and enthalpies of fusion. DSC is a primary tool for identifying and characterizing these forms, which can have significantly different stabilities.[7]

  • Thermal Stability Evaluation: The onset of any exothermic event after the melt can indicate thermal decomposition. This provides a rapid assessment of the compound's stability at elevated temperatures.[7][9]

  • Sample Preparation: Accurately weigh 2-5 mg of 5-chloro-N-methyl-2-nitrobenzamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass the melting point and any potential decomposition events (e.g., 25 °C to 300 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, the enthalpy of fusion (ΔHfus), and the onset of any decomposition exotherms.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan instrument Load sample and reference pans pan->instrument heat Heat at 10 °C/min under N2 instrument->heat thermogram Analyze thermogram heat->thermogram melting Determine melting point & ΔHfus thermogram->melting decomposition Identify decomposition onset thermogram->decomposition TGA_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Interpretation A Weigh 5-10 mg of sample B Place in TGA pan A->B C Load into TGA furnace B->C D Heat at 10 °C/min C->D E Analyze TGA curve D->E F Determine onset of mass loss E->F G Quantify mass loss E->G

Caption: Workflow for TGA analysis of 5-chloro-N-methyl-2-nitrobenzamide.

Accelerated Stability Testing

Principle: Accelerated stability testing involves subjecting the compound to elevated temperatures and/or humidity to increase the rate of chemical degradation. [11][12][13]The data obtained from these studies can be used to predict the long-term stability and shelf-life of the drug substance under recommended storage conditions. [14][15] Application to 5-chloro-N-methyl-2-nitrobenzamide:

  • Degradation Pathway Identification: By analyzing samples stored under stress conditions, the primary degradation products can be identified. This is crucial for developing stability-indicating analytical methods and understanding the potential safety profile of the degraded product.

  • Shelf-Life Prediction: The degradation kinetics at elevated temperatures can be modeled using the Arrhenius equation to extrapolate the degradation rate at room temperature and thereby predict the shelf-life. [13]

  • Sample Preparation: Place a known quantity of 5-chloro-N-methyl-2-nitrobenzamide in appropriate containers (e.g., glass vials).

  • Storage Conditions: Store the samples in stability chambers at various accelerated conditions. According to ICH Q1A(R2) guidelines, typical conditions include 40°C/75% RH and 25°C/60% RH. [1]3. Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months). [12]4. Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to quantify the amount of 5-chloro-N-methyl-2-nitrobenzamide remaining and to detect and quantify any degradation products.

Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation prep Prepare samples in vials store Store at accelerated conditions (e.g., 40°C/75% RH) prep->store pull Pull samples at T=0, 1, 3, 6 months store->pull analyze Analyze by stability-indicating HPLC pull->analyze quantify Quantify parent compound and degradants analyze->quantify kinetics Determine degradation kinetics quantify->kinetics predict Predict shelf-life kinetics->predict

Caption: Workflow for an accelerated stability study.

Potential Degradation Pathways

Based on the chemical structure of 5-chloro-N-methyl-2-nitrobenzamide, several degradation pathways can be hypothesized:

  • Hydrolysis of the Amide Bond: The amide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-chloro-2-nitrobenzoic acid and methylamine.

  • Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can be a significant pathway in the presence of reducing agents or under certain microbial conditions. [6]* Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light. Photostability studies should be conducted as per ICH Q1B guidelines.

Conclusion: A Roadmap to Understanding Stability

This guide has provided a comprehensive framework for assessing the thermodynamic stability of 5-chloro-N-methyl-2-nitrobenzamide at room temperature. By employing a combination of thermal analysis techniques and accelerated stability studies, a robust understanding of the compound's intrinsic stability can be achieved. The detailed protocols and workflows presented herein serve as a practical roadmap for researchers and drug development professionals to generate the critical data necessary to advance this promising compound through the development pipeline. A thorough and proactive approach to stability assessment is not just a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of future medicines.

References

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Lab Manager. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • Torontech. (2025, December 16).
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Lab Manager. (2026, January 20).
  • Journal of Pharmaceutical and Allied Sciences. (2021, October 15).
  • News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • BioProcess International. (2014, September 1).
  • U.S. Food and Drug Administration. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products.
  • Pharmaceuticals. (2025, January 25).
  • PubChem. (n.d.). 5-Chloro-2-nitrobenzamide. Retrieved from [Link]

  • Chemspace. (n.d.). 5-chloro-N-methyl-2-nitrobenzohydrazide.
  • Synthesis of methyl 5-chloro-2-nitrobenzo
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • PubChemLite. (n.d.). 5-chloro-2-nitrobenzamide (C7H5ClN2O3).
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). 5-Chloro-n-methyl-2-nitrobenzamide.
  • Carl ROTH. (2024, March 2).
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  • Thermo Fisher Scientific. (n.d.).
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  • Semantic Scholar. (2014, December 2). Review Article Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloroni.
  • Pharma info source. (n.d.). CAS 35966-84-8 suppliers, 5-Chloro-N-methyl-2-nitrobenzamide suppliers.
  • ResearchGate. (2012, February 14). (PDF)
  • Benchchem. (n.d.). How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage.
  • Benchchem. (n.d.). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • Thermo Fisher Scientific. (n.d.). 5-Chloro-2-nitrobenzamide, 98+% 10 g | Buy Online | Thermo Scientific Chemicals.
  • MDPI. (2025, November 29).
  • ChemicalBook. (n.d.). 5-Chloro-2-methyl-N-(2-pyridinylmethyl)benzamide.
  • Chemdiv. (n.d.). Compound 5-chloro-N-(2-methoxyphenyl)-2-nitrobenzamide.
  • NextSDS. (n.d.).
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Protocols & Analytical Methods

Method

Protocol for the Selective Reduction of 5-chloro-N-methyl-2-nitrobenzamide to 2-amino-5-chloro-N-methylbenzamide

An Application Note for Drug Development Professionals Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals. This application note provides a detailed, field-proven protocol for the chemoselective reduction of 5-chloro-N-methyl-2-nitrobenzamide to 2-amino-5-chloro-N-methylbenzamide, a key intermediate in the synthesis of insecticides such as chlorantraniliprole.[1] We focus on the use of sodium dithionite (Na₂S₂O₄) as a mild, efficient, and cost-effective reducing agent. This method demonstrates high functional group tolerance, preserving the chloro and N-methylamide moieties, a common challenge with other reductive systems. This guide offers a comprehensive methodology, including reaction setup, workup, purification, and troubleshooting, designed for researchers in drug development and process chemistry.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of a nitro group to an amine is a pivotal step in the synthesis of a vast array of biologically active molecules.[2] The target molecule, 2-amino-5-chloro-N-methylbenzamide, is a critical building block for modern diamide-class insecticides.[3] The synthetic challenge lies in the selective reduction of the nitro group in the presence of other potentially reactive functionalities, namely the aromatic chlorine and the secondary amide.

While catalytic hydrogenation is a powerful and widely used method for nitro reduction, it carries a significant risk of hydrodehalogenation, where the chloro-substituent is reductively cleaved, particularly with catalysts like palladium on carbon (Pd/C).[4][5] Similarly, harsher conditions involving metal/acid systems like Fe/HCl (the Béchamp reduction) can lead to side reactions and generate substantial waste streams.[6][7] Therefore, a chemoselective method is paramount for achieving high yield and purity.

Rationale for Method Selection: Sodium Dithionite

For the reduction of 5-chloro-N-methyl-2-nitrobenzamide, we have selected sodium dithionite (also known as sodium hydrosulfite) as the reagent of choice. The rationale for this selection is threefold:

  • High Chemoselectivity: Sodium dithionite is well-documented for its ability to selectively reduce nitro groups in the presence of other reducible functionalities, including halogens, esters, and amides.[8][9] This is crucial for preserving the integrity of the target molecule.

  • Mild Reaction Conditions: The reduction typically proceeds in an aqueous or semi-aqueous medium at room temperature or with gentle heating, avoiding the need for high-pressure hydrogenation equipment or strongly acidic conditions.[8]

  • Economic and Environmental Profile: As an inexpensive and metal-free reagent, sodium dithionite presents a more economical and environmentally benign alternative to many transition-metal-based reduction systems.[10]

The mechanism is believed to involve a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species in equilibrium with the dithionite ion, to the nitro group.[8] This stepwise reduction proceeds through nitroso and hydroxylamine intermediates to furnish the final amine.

Experimental Protocol: Dithionite-Mediated Reduction

This section provides a detailed, step-by-step procedure for the reduction of 5-chloro-N-methyl-2-nitrobenzamide.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
5-chloro-N-methyl-2-nitrobenzamideC₈H₇ClN₂O₃214.6110.01.0
Sodium Dithionite (Na₂S₂O₄, ~85% purity)Na₂S₂O₄174.1140.04.0
Methanol (MeOH)CH₄O32.04--
Deionized Water (H₂O)H₂O18.02--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--
Saturated Sodium Chloride (Brine)NaCl58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve nitrobenzamide in MeOH C Combine solutions in reaction flask A->C B Prepare aqueous Na₂S₂O₄ solution B->C D Stir at room temp or gentle heat (40-50°C) C->D E Monitor by TLC (disappearance of starting material) D->E F Cool to RT & remove MeOH in vacuo E->F Reaction Complete G Extract with EtOAc (3x) F->G H Wash organic layer with NaHCO₃ (aq) & Brine G->H I Dry over Na₂SO₄ H->I J Filter & concentrate to yield crude product I->J K Purify by column chromatography or recrystallization J->K

Caption: Workflow for the reduction of 5-chloro-N-methyl-2-nitrobenzamide.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-N-methyl-2-nitrobenzamide (2.15 g, 10.0 mmol) in 50 mL of methanol.

  • Reagent Preparation: In a separate beaker, dissolve sodium dithionite (~8.2 g of 85% technical grade, ~40 mmol) in 50 mL of deionized water.

  • Reaction Execution: With vigorous stirring, add the aqueous sodium dithionite solution to the methanolic solution of the nitro compound at room temperature. The reaction can be mildly exothermic.[8]

  • Heating and Monitoring: Gently heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent), observing the disappearance of the starting material spot.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[8]

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and 50 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chloro-N-methylbenzamide, which typically presents as a pale yellow or off-white solid.

Purification

Anilines can be susceptible to oxidation, which often leads to discoloration.[11] Prompt purification is recommended.

  • Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for obtaining the final product.

  • Column Chromatography: If significant impurities are present, the crude material can be purified by flash column chromatography on silica gel.[11] A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is recommended. Note: To minimize on-column degradation, it is advisable to use a silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine (e.g., by incorporating 0.5-1% triethylamine into the eluent).[11]

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; low temperature.Add an additional 0.5-1.0 equivalent of sodium dithionite. Increase reaction temperature to 60 °C and monitor by TLC.
Product Discoloration (Dark Oil/Solid) Oxidation of the aniline product.[11]Work up the reaction promptly. Store the purified product under an inert atmosphere (N₂ or Ar) and protect it from light.[11] Consider an activated carbon treatment during recrystallization.[11]
Difficult Phase Separation Formation of an emulsion during workup.Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Low Isolated Yield Product is partially soluble in the aqueous phase.Ensure thorough extraction (3-4 times) with the organic solvent. Saturating the aqueous layer with NaCl can decrease the aniline's solubility.

Safety Precautions

  • Reagents: 5-chloro-N-methyl-2-nitrobenzamide is a potential irritant. Sodium dithionite is a flammable solid and can decompose to release toxic sulfur dioxide gas. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Workup: The workup involves flammable organic solvents. Ensure there are no ignition sources nearby during extraction and solvent evaporation steps.

Conclusion

The reduction of 5-chloro-N-methyl-2-nitrobenzamide using sodium dithionite is a reliable, selective, and scalable method for producing the corresponding aniline. Its operational simplicity and high functional group tolerance make it an excellent choice over methods that risk dehalogenation or require specialized equipment. This protocol provides a robust foundation for researchers and process chemists engaged in the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries.

References

  • Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(19), 6202–6204. [Link]

  • Stipetic, M., & Stankovic, B. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3125. [Link]

  • Li, H., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 601. [Link]

  • Gawande, M. B., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Catalysis Science & Technology, 6(14), 5483-5491. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from Organic Chemistry Portal. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.).
  • Khurana, J. M., & Arora, A. (1996). Reduction of Nitroarenes with Sodium Dithionite. ChemInform, 28(39). [Link]

  • ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. [Link]

  • S. Gowda, D. Channe Gowda. (2007). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 32(15), 2251-2257. [Link]

  • CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.).
  • Reddy, D. S., et al. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(25), 9078–9081. [Link]

  • Reddy, D. S., et al. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(25), 9078–9081. [Link]

  • Agency for Toxic Substances and Disease Registry. (1991). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Patent Guru. (n.d.). Method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. [Link]

  • Al-Hayder, S., et al. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Journal of Chemical and Pharmaceutical Research, 7(4), 1033-1044. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Quora. (2016). How can aniline be obtained from nitrobenzene? Describe with chemical equation involved?[Link]

  • Wang, X., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1113–1121. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 5-Chloro-N-methyl-2-nitrobenzamide

Executive Summary The compound 5-chloro-N-methyl-2-nitrobenzamide is a highly functionalized, commercially available building block frequently utilized in pharmaceutical drug development. While aryl chlorides are traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-N-methyl-2-nitrobenzamide is a highly functionalized, commercially available building block frequently utilized in pharmaceutical drug development. While aryl chlorides are traditionally viewed as recalcitrant electrophiles in palladium-catalyzed cross-coupling, the unique electronic topology of this specific substrate can be strategically leveraged to achieve high-yielding C–C bond formations. This application note details the mechanistic causality, parameter optimization, and a self-validating experimental protocol for the Suzuki-Miyaura cross-coupling of this challenging yet versatile substrate.

Substrate Profiling & Mechanistic Causality

The successful coupling of 5-chloro-N-methyl-2-nitrobenzamide requires navigating two competing electronic and structural features:

1. Activation of the C–Cl Bond (The Electrophile Advantage): In standard Suzuki-Miyaura couplings, the oxidative addition of the Palladium(0) catalyst into the C–Cl bond is typically the rate-determining step due to the high bond dissociation energy of aryl chlorides . However, in 5-chloro-N-methyl-2-nitrobenzamide, the chloro group at position 5 is situated para to the strongly electron-withdrawing nitro group at position 2. This para-relationship drastically reduces the electron density of the C–Cl bond via resonance, lowering the LUMO energy of the arene. This electronic activation facilitates rapid oxidative addition by an electron-rich Pd(0) catalyst , [[1]]([Link]).

2. Chemoselectivity of the N-Methylamide (The Base-Sensitivity Challenge): The secondary N-methylamide group at position 1 presents a critical chemoselectivity hurdle. The amide N–H proton is relatively acidic (pKa ~ 15–17). If strong bases such as KOtBu or NaOtBu are employed to activate the boronic acid, competitive deprotonation of the amide occurs. The resulting amidate anion acts as a strong, bidentate ligand for Palladium(II), forming stable, off-cycle resting states that poison the catalyst and halt the catalytic cycle . Therefore, weaker bases (e.g., K3PO4 or K2CO3) are strictly required to mediate the transmetalation step without compromising the amide functionality.

Catalytic Cycle Visualization

The following diagram illustrates the tailored catalytic workflow, highlighting the flow of intermediates during the coupling process.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-Cl] Pd0->OxAdd Oxidative Addition ArCl 5-chloro-N-methyl-2-nitrobenzamide (Electrophile) ArCl->OxAdd TransMet Transmetalation [Ar-Pd(II)(L)-Ar'] OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product 5-Aryl-N-methyl-2-nitrobenzamide (Coupled Product) TransMet->Product Boronic Ar'-B(OH)2 + Base (Nucleophile) Boronic->TransMet

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target aryl chloride.

Reaction Optimization & Parameter Selection

To achieve high turnover numbers, traditional triarylphosphine-based systems must be replaced with electron-rich, sterically bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) that enhance both oxidative addition and reductive elimination , . Furthermore, biphasic solvent systems (such as Toluene/Water) are recommended to maximize the solubility of the inorganic base while maintaining a green environmental profile .

Table 1: Representative Optimization Data for 5-Chloro-N-methyl-2-nitrobenzamide Coupling

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4 (5 mol%)K2CO3Toluene/H2O (4:1)9042Sluggish oxidative addition due to lack of electron-rich, bulky phosphines .
2Pd2(dba)3 / XPhos (2 mol%)KOtBuTHF65<10Catalyst poisoning via competitive deprotonation of the secondary N-methylamide .
3Pd2(dba)3 / XPhos (2 mol%) K3PO4 Toluene/H2O (4:1) 90 94 Optimal. Bulky ligand promotes oxidative addition; mild base leaves amide intact [[2]]([Link]), [[3]]([Link]).
4Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O (4:1)9081Good alternative utilizing a robust bidentate ligand, though slightly lower turnover .
5Pd2(dba)3 / P(t-Bu)3 (2 mol%)K3PO4Toluene/H2O (4:1)9088Highly active system , but P(t-Bu)3 requires strict anaerobic handling.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure mechanistic fidelity.

Scale: 1.0 mmol of 5-chloro-N-methyl-2-nitrobenzamide

Materials & Reagents:
  • Electrophile: 5-chloro-N-methyl-2-nitrobenzamide (1.0 equiv, 214.6 mg)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Precatalyst: Pd2(dba)3 (0.01 equiv, 9.2 mg) — Delivers 2 mol% active Pd.

  • Ligand: XPhos (0.04 equiv, 19.1 mg)

  • Base: K3PO4 (2.0 equiv, 424.5 mg)

  • Solvents: Degassed Toluene and Deionized H2O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 5-chloro-N-methyl-2-nitrobenzamide, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Anaerobic Preparation (Critical): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality & Validation: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their inactive phosphine oxides. If the atmosphere is successfully inert, the subsequent addition of solvent will not result in a cloudy white precipitate (which would indicate phosphine oxide formation).

  • Solvent Addition & Catalyst Activation: Inject 4.0 mL of sparged Toluene and 1.0 mL of sparged H2O through the septum via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Submerge the sealed tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 4–6 hours.

    • Causality & Validation: Upon heating, the Pd2(dba)3 dimer must dissociate and ligate with XPhos to form the active 14-electron Pd(0) species. You must observe a distinct color shift from the initial deep purple/red (Pd2(dba)3) to a clear yellow/orange solution. Failure to observe this color change indicates failed catalyst activation.

  • Reaction Monitoring: After 4 hours, sample the organic layer and analyze via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Validation: The starting material (highly UV-active due to the nitroarene core) should completely disappear, replaced by a new, more polar or non-polar spot depending on the arylboronic acid used.

  • Quenching and Purification: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and wash sequentially with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the 5-aryl-N-methyl-2-nitrobenzamide product.

References

  • Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

  • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Source: Green Chemistry. URL: [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Method

Application Notes and Protocols for the Catalyic Hydrogenation of 5-chloro-N-methyl-2-nitrobenzamide

Introduction: The Significance of Aromatic Amine Synthesis The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis. These anilines are v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis. These anilines are versatile intermediates, serving as key building blocks in the production of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The catalytic hydrogenation of 5-chloro-N-methyl-2-nitrobenzamide to 2-amino-5-chloro-N-methylbenzamide is a process of significant interest, as the resulting product is a valuable scaffold in medicinal chemistry. This document provides a comprehensive guide to the catalytic hydrogenation of this specific substrate, detailing optimized protocols, the rationale behind experimental choices, and essential safety considerations.

Core Principles of Selective Nitroarene Hydrogenation

The primary challenge in the hydrogenation of halogenated nitroarenes is achieving chemoselective reduction of the nitro group without concurrent hydrodehalogenation.[2][3] The choice of catalyst, solvent, and reaction conditions plays a pivotal role in steering the reaction towards the desired product.

Catalyst Selection: Palladium on carbon (Pd/C) is a widely used catalyst for nitro group reductions due to its high activity.[4][5][6] However, it can also promote dehalogenation, especially with more reactive halogens like bromine and iodine.[3][7] For chlorinated substrates, Pd/C can be effective, but careful control of conditions is necessary.[8] Platinum-based catalysts, sometimes modified with promoters like vanadium or sulfur, can offer enhanced selectivity for nitro group reduction while minimizing dehalogenation.[3][9][10] Gold-based catalysts have also emerged as highly selective alternatives.[2][8] For this specific application, a sulfided platinum on carbon catalyst is a strong candidate for achieving high selectivity.[3][10]

Solvent Effects: The choice of solvent can influence both the reaction rate and selectivity. Polar solvents are generally preferred for catalytic hydrogenations.[11] Alcohols such as methanol or ethanol are common choices and are effective for this type of transformation.

Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Hydrogenation is an exothermic process, and excessive temperatures can lead to a loss of selectivity and potential runaway reactions.[12] Lower to moderate temperatures and pressures are often sufficient for nitro group reduction and help to suppress dehalogenation.[3]

Reaction Mechanism and Pathway

The catalytic reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted Haber-Lukashevich mechanism involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1] Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds.[1] Careful control over the reaction conditions is crucial to favor the formation of the desired aniline.

ReactionPathway Substrate 5-chloro-N-methyl- 2-nitrobenzamide Nitroso Nitroso Intermediate Substrate->Nitroso + H2 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Product 2-amino-5-chloro- N-methylbenzamide Hydroxylamine->Product + H2

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Experimental Protocol: Catalytic Hydrogenation of 5-chloro-N-methyl-2-nitrobenzamide

This protocol outlines a robust procedure for the selective reduction of 5-chloro-N-methyl-2-nitrobenzamide.

Materials:

  • 5-chloro-N-methyl-2-nitrobenzamide

  • 5% Platinum, sulfided, on activated carbon (5% Pt-S/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or another suitable filter aid

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, temperature control, and pressure gauge

  • Glass liner for the reactor

  • Schlenk flask or similar for catalyst handling under inert atmosphere

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Safety Precautions:

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts.[12][13] All operations must be conducted in a well-ventilated fume hood, behind a blast shield.[13][14]

  • The catalyst, especially after the reaction, can be pyrophoric and should be handled with extreme care.[11] Never allow the catalyst to dry in the air.[13] Keep it wetted with solvent at all times.[11][12]

  • Ensure the reactor is properly assembled and leak-tested with an inert gas before introducing hydrogen.[14]

  • Do not exceed the rated temperature or pressure of the reactor.[14]

  • Always purge the reactor with an inert gas (e.g., nitrogen) to remove air before introducing hydrogen and to remove residual hydrogen after the reaction.[12][14]

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure reactor and its glass liner are clean and dry.

    • To the glass liner, add 5-chloro-N-methyl-2-nitrobenzamide.

    • Under a stream of nitrogen, carefully add the 5% Pt-S/C catalyst. The catalyst loading can typically range from 1-5 mol% relative to the substrate.

    • Add anhydrous methanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Assembly and Purging:

    • Place the glass liner in the reactor and seal the vessel according to the manufacturer's instructions.

    • Purge the reactor system with nitrogen gas three to five times to remove all oxygen.[11][14]

    • Following the nitrogen purge, purge the system with hydrogen gas two to three times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin stirring and heat the reactor to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[14]

    • Carefully vent the excess hydrogen gas in a safe manner.[14]

    • Purge the reactor with nitrogen three to five times to remove all residual hydrogen.[13][14]

    • Open the reactor and carefully remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Crucially, do not allow the filter cake to dry. [13] Immediately after filtration, quench the filter cake with plenty of water.[13][15]

    • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep1 Charge Reactor with Substrate, Catalyst, and Solvent Prep2 Seal Reactor and Purge with Nitrogen Prep1->Prep2 Prep3 Purge with Hydrogen Prep2->Prep3 React1 Pressurize with Hydrogen Prep3->React1 React2 Heat and Stir React1->React2 React3 Monitor Hydrogen Uptake React2->React3 Workup1 Cool and Vent React3->Workup1 Workup2 Purge with Nitrogen Workup1->Workup2 Workup3 Filter to Remove Catalyst Workup2->Workup3 Workup4 Isolate Product Workup3->Workup4

Caption: A typical experimental workflow for batch hydrogenation.[1]

Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their potential impact on the hydrogenation of 5-chloro-N-methyl-2-nitrobenzamide.

ParameterRecommended RangeRationale and Impact on Yield/Purity
Catalyst 5% Pt-S/CSulfided platinum catalysts are known to suppress hydrodehalogenation, leading to higher purity of the desired chloroaniline.[3][10]
Catalyst Loading 1-5 mol%Higher loading may increase reaction rate but also cost. Lower loading may lead to incomplete conversion.
Solvent Methanol, EthanolPolar protic solvents are generally effective for this transformation.
Temperature 40-60 °CLower temperatures favor chemoselectivity and minimize dehalogenation.[3] Higher temperatures can accelerate the reaction but may lead to side products.
Hydrogen Pressure 50-100 psiModerate pressure is typically sufficient for nitro group reduction. Very high pressures can sometimes increase the rate of dehalogenation.[8]
Additives Acidic or Basic modifiersThe addition of small amounts of an acid may inhibit dehalogenation.[16] Conversely, a small amount of a base like sodium carbonate can be added to neutralize any in-situ generated HCl, which can also suppress dehalogenation.[10] The effect should be empirically determined.

Troubleshooting

  • Incomplete Reaction: This could be due to insufficient catalyst, low hydrogen pressure, or catalyst poisoning. Consider increasing catalyst loading or ensuring the purity of all reagents and solvents.

  • Dehalogenation: If significant amounts of the dehalogenated product are observed, reduce the reaction temperature and/or pressure.[3] Ensure a highly selective catalyst, such as sulfided platinum, is being used.

  • Formation of Azo/Azoxy Byproducts: This can occur due to localized hydrogen starvation on the catalyst surface. Ensure efficient stirring to maintain good mass transfer.[1] The addition of certain promoters, like vanadium compounds, has been reported to suppress the formation of these intermediates.[9]

Conclusion

The catalytic hydrogenation of 5-chloro-N-methyl-2-nitrobenzamide is a feasible and efficient method for the synthesis of the corresponding aniline. By carefully selecting a chemoselective catalyst, such as sulfided platinum on carbon, and optimizing reaction conditions to favor low to moderate temperatures and pressures, high yields of the desired product can be achieved with minimal hydrodehalogenation. Adherence to strict safety protocols is paramount when working with high-pressure hydrogen and pyrophoric catalysts. The guidelines and protocols presented herein provide a solid foundation for researchers and professionals to successfully and safely perform this important chemical transformation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available from: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Available from: [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Available from: [Link]

  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

  • Hydrogenation SOP. Available from: [Link]

  • Blaser, H.-U., Steiner, H., & Studer, M. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 352(10), 1597-1613. Available from: [Link]

  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • The Journal of Organic Chemistry. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Available from: [Link]

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611–2680. Available from: [Link]

  • ACS Publications. (2014). Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst. Available from: [Link]

  • RSC Publishing. (2026). Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy. Available from: [Link]

  • Králik, M., et al. (2014). Hydrogenation of chloronitrobenzenes over Pd and Pt catalysts supported on cationic resins. Reaction Kinetics, Mechanisms and Catalysis, 113(1), 221-240. Available from: [Link]

  • Google Patents. (2002). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available from: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. Available from: [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available from: [Link]

  • PubMed. (2026). Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy. Available from: [Link]

  • Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available from: [Link]

  • PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Available from: [Link]

  • The Journal of Organic Chemistry. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Available from: [Link]

  • Google Patents. (1978). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Organic Letters. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available from: [Link]

  • PubMed. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Available from: [Link]

  • Pure. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Available from: [Link]

Sources

Application

HPLC method development for 5-chloro-N-methyl-2-nitrobenzamide quantification

An Application Note for the Quantification of 5-chloro-N-methyl-2-nitrobenzamide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Abstract This application note presents a comprehensive guide to the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantification of 5-chloro-N-methyl-2-nitrobenzamide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note presents a comprehensive guide to the development and validation of a robust analytical method for the quantitative determination of 5-chloro-N-methyl-2-nitrobenzamide. The methodology is grounded in reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. As a Senior Application Scientist, this document provides not only a step-by-step protocol but also delves into the scientific rationale behind the strategic decisions made during method development, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing its suitability for its intended purpose.

Introduction

5-chloro-N-methyl-2-nitrobenzamide (C₈H₇ClN₂O₃, MW: 214.61 g/mol ) is a key chemical intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. Its precise and accurate quantification is critical for ensuring the quality, consistency, and purity of final products, as well as for monitoring reaction kinetics and process control. The presence of a substituted aromatic ring, a nitro group, and an amide functional group provides distinct physicochemical properties that are leveraged for chromatographic separation and detection.

This guide outlines a systematic approach to developing a reliable RP-HPLC method, beginning with an analysis of the analyte's properties and culminating in a fully validated protocol.

Part 1: Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a scientific endeavor that requires a deep understanding of chromatographic principles and the physicochemical nature of the analyte.[1] Our strategy moves beyond simple trial-and-error, focusing on a logical, stepwise process to achieve optimal separation and quantification.

Analyte Physicochemical Profile

A thorough understanding of the analyte is the foundation of method development.[1][2]

  • Structure: 5-chloro-N-methyl-2-nitrobenzamide possesses a moderately non-polar benzene ring, substituted with a polar nitro group (-NO₂), a polar N-methylamide group (-CONHCH₃), and a hydrophobic chloro group (-Cl).

  • Polarity: The calculated XLogP3 of the parent compound, 5-chloro-2-nitrobenzamide, is 1.5, indicating moderate hydrophobicity.[3] The addition of a methyl group in 5-chloro-N-methyl-2-nitrobenzamide slightly increases its non-polar character. This profile makes it an ideal candidate for Reverse-Phase Liquid Chromatography (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar.[4]

  • UV Absorbance: The presence of the nitro-substituted benzene ring creates a strong chromophore, making the molecule highly suitable for UV-Vis detection. A UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity. For many nitroaromatic compounds, this is typically in the range of 240-270 nm.[5]

Selection of Chromatographic Mode & Stationary Phase

Given the analyte's moderate hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[4] The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[6]

  • Initial Column Choice: C18 (Octadecylsilane) A C18 column is the workhorse of RP-HPLC and the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention.[7] For this method, a high-purity, end-capped silica-based C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected to minimize peak tailing caused by interactions with residual silanol groups.

  • Alternative Column Consideration: Phenyl-Hexyl Due to the aromatic nature of 5-chloro-N-methyl-2-nitrobenzamide, a Phenyl-Hexyl stationary phase could offer alternative selectivity.[6] This type of phase can engage in π-π interactions with the analyte's benzene ring, which can be advantageous in separating it from structurally similar impurities.[7][8]

Mobile Phase Optimization

The mobile phase composition is adjusted to control the elution of the analyte, optimizing retention time, peak shape, and resolution.[9] A typical RP-HPLC mobile phase consists of an aqueous component and a miscible organic modifier.[9]

  • Organic Modifier Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[10] ACN is selected for this method due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.[11]

  • Aqueous Phase & pH Control: The amide group in the analyte can undergo hydrolysis at extreme pH values. Therefore, maintaining a stable pH is crucial. A buffer is used to control the mobile phase pH, typically within the optimal operating range of silica-based columns (pH 2-8).[11] A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a slightly acidic pH of 3.0 is chosen. This ensures the suppression of any potential ionization of silanol groups on the stationary phase, leading to improved peak symmetry.

  • Elution Mode: Isocratic vs. Gradient:

    • Scouting Gradient: Method development begins with a "scouting" gradient run (e.g., 10% to 90% ACN over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte and to visualize any potential impurities.

    • Isocratic Optimization: For a single analyte quantification, an isocratic method (constant mobile phase composition) is often preferred for its simplicity and robustness. Based on the retention time from the scouting gradient, an isocratic mobile phase composition is determined. For instance, if the analyte elutes at 12 minutes in the scouting run, an initial isocratic composition might be around 50-60% ACN. This is then fine-tuned to achieve a retention time between 5 and 10 minutes, ensuring sufficient separation from the solvent front without unnecessarily long run times.

Detector Wavelength Selection

To ensure maximum sensitivity, the UV detector wavelength is set at the analyte's λmax. A diode-array detector (DAD) is used to scan the analyte peak from 190 to 400 nm during an initial run.[12] For 5-chloro-N-methyl-2-nitrobenzamide, the λmax is determined to be 254 nm, a wavelength where the analyte exhibits strong absorbance and common mobile phase solvents like acetonitrile have low background absorbance.

Part 2: Final Optimized HPLC Method and Protocol

This section provides the detailed, step-by-step protocol for the quantification of 5-chloro-N-methyl-2-nitrobenzamide based on the development strategy outlined above.

Instrumentation, Chemicals, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • 5-chloro-N-methyl-2-nitrobenzamide reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Labware: Volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 3.0 : Acetonitrile = 45:55 v/v):

    • Aqueous Component (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Final Mobile Phase: Mix 450 mL of the prepared buffer with 550 mL of acetonitrile. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 5-chloro-N-methyl-2-nitrobenzamide reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (for calibration curve):

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Chromatographic Conditions
ParameterCondition
HPLC Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Part 3: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][13] The following protocols are based on the ICH Q2(R1) guidelines.[14][15]

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[16][17] This is achieved by injecting a working standard solution (e.g., 50 µg/mL) in five replicates. The results must meet the predefined acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision and repeatability.[18]
% RSD of Retention Time ≤ 1.0%Ensures retention time stability.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[15][19] Protocol:

  • Analyze the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Analyze a placebo sample (if applicable) spiked with the analyte.

  • If available, analyze samples containing known impurities or forced degradation samples (exposed to acid, base, peroxide, heat, and light) to demonstrate that the analyte peak is resolved from any degradant peaks.

Linearity

Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a given range.[19][20] Protocol:

  • Prepare a calibration curve with at least five concentrations across the expected range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value.[19][21] Protocol:

  • Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[21]

Precision

Precision measures the degree of agreement among a series of measurements.[2][22] Protocol:

  • Repeatability (Intra-day Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19] Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on SST parameters. Acceptance Criteria: All SST parameters should remain within the established limits.

Part 4: Visualization of Workflows

Diagrams provide a clear and concise overview of complex processes. The following have been generated using Graphviz (DOT language) to illustrate the method development and validation workflows.

MethodDevelopment cluster_0 Phase 1: Analyte & Mode Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Characterize Analyte (Polarity, UV, pKa) Mode Select RP-HPLC Mode Analyte->Mode Moderately Non-Polar Column Select C18 Column Mode->Column Scout Run Scouting Gradient (e.g., 10-90% ACN) Column->Scout Detector Determine λmax (e.g., 254 nm) Scout->Detector Isocratic Develop Isocratic Method (Adjust %ACN & Buffer) Detector->Isocratic Target RT 5-10 min Optimize Fine-tune Parameters (Flow, Temp) Isocratic->Optimize SST_Dev Define SST Criteria Optimize->SST_Dev FinalMethod Final Optimized Method SST_Dev->FinalMethod

Caption: Workflow for RP-HPLC Method Development.

MethodValidation Start Finalized Method SST System Suitability Start->SST Specificity Specificity SST->Specificity Pass Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the quantification of 5-chloro-N-methyl-2-nitrobenzamide. By carefully selecting the stationary phase, optimizing the mobile phase composition, and rigorously validating the final method against ICH guidelines, a reliable, robust, and accurate analytical procedure has been established. This method is suitable for routine quality control, stability testing, and other quantitative applications in regulated environments.

References

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-N-methyl-2-nitrobenzamide

Introduction and Strategic Utility In modern drug discovery and medicinal chemistry, functionalized 2-nitrobenzamides are critical precursors for synthesizing diverse heterocyclic scaffolds, including benzimidazoles, qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

In modern drug discovery and medicinal chemistry, functionalized 2-nitrobenzamides are critical precursors for synthesizing diverse heterocyclic scaffolds, including benzimidazoles, quinazolinones, and quinoxalines. Specifically, 5-chloro-N-methyl-2-nitrobenzamide serves as an exceptional electrophilic building block. Its structural topology allows for regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr) [1].

This application note provides a comprehensive, self-validating guide to executing SNAr reactions on 5-chloro-N-methyl-2-nitrobenzamide. By detailing the mechanistic causality behind reagent selection and reaction conditions, this protocol ensures high-fidelity, reproducible results for drug development professionals.

Mechanistic Causality & Electronic Dynamics

The success of the SNAr reaction on this substrate relies entirely on the precise electronic environment of the aromatic ring. As a self-validating system, the reaction proceeds only when the activation energy for breaking aromaticity is sufficiently lowered by the substrate's substituents.

  • Activation by the Nitro Group: The nitro group (-NO2) at the C2 position is strongly electron-withdrawing via both inductive and resonance effects. Because it is situated para to the C5-chloride leaving group, it effectively stabilizes the negative charge in the transition state, facilitating the rate-determining formation of the Meisenheimer complex [2, 3].

  • Role of the Amide Group: The N-methylcarboxamide group at C1 is meta to the C5 position. While it does not participate in the resonance stabilization of the Meisenheimer intermediate, its inductive electron-withdrawing property further increases the overall electrophilicity of the ring without imposing steric hindrance at the reaction site.

  • Leaving Group Dynamics: Chloride is a highly competent leaving group in SNAr. The elimination of the chloride ion from the Meisenheimer complex is rapid and restores aromaticity, thermodynamically driving the reaction to completion.

SNAr_Mechanism Substrate 5-chloro-N-methyl- 2-nitrobenzamide (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (k1) Rate Determining Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->Meisenheimer Attacks C5 Product 5-substituted-N-methyl- 2-nitrobenzamide (Product) Meisenheimer->Product Elimination (k2) Fast Chloride Chloride Ion (Leaving Group) Meisenheimer->Chloride Departs

Figure 1: Addition-elimination mechanism of SNAr on 5-chloro-N-methyl-2-nitrobenzamide.

Experimental Design Parameters

To establish a robust protocol, every parameter must be optimized with a clear understanding of its chemical causality:

  • Solvent Selection (Polar Aprotic): N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. These solvents solvate cations (e.g., K+) while leaving the nucleophilic anions or lone pairs "naked" and highly reactive, drastically accelerating the reaction rate.

  • Base Selection (Acid Scavenger): Anhydrous Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl byproduct. Omitting the base leads to protonation of the nucleophile, effectively halting the reaction.

  • Thermal Activation: Temperatures between 80 °C and 110 °C are typically required. The initial nucleophilic attack requires overcoming a significant activation energy barrier to disrupt aromaticity.

Step-by-Step Methodologies

Protocol A: SNAr with Secondary Amines (e.g., Morpholine)

This protocol is optimized for cyclic secondary amines, which are highly nucleophilic and yield stable tertiary amine products.

Reagents:

  • 5-chloro-N-methyl-2-nitrobenzamide (1.0 eq, 10 mmol, ~2.15 g)

  • Morpholine (1.5 eq, 15 mmol, ~1.31 mL)

  • Anhydrous K2CO3 (2.0 eq, 20 mmol, 2.76 g)

  • Anhydrous DMF (20 mL)

Workflow:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-N-methyl-2-nitrobenzamide and anhydrous K2CO3.

  • Solvation: Add 20 mL of anhydrous DMF. Stir at room temperature for 5 minutes to ensure uniform suspension. Causality: Pre-mixing the base ensures immediate scavenging of protons upon nucleophile addition, preventing nucleophile degradation.

  • Nucleophile Addition: Add morpholine dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexane). The starting material should be completely consumed, indicated by a highly polar yellow/orange product spot.

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold distilled water. Causality: The polar DMF is miscible with water, while the organic product is insoluble, driving high-yield precipitation and avoiding complex liquid-liquid extractions.

  • Isolation: Collect the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford 5-morpholino-N-methyl-2-nitrobenzamide.

Protocol B: SNAr with Alkoxides (e.g., Sodium Methoxide)

Alkoxides are hard nucleophiles. The reaction requires strict anhydrous conditions to prevent competitive hydrolysis of the amide or the substrate.

Reagents:

  • 5-chloro-N-methyl-2-nitrobenzamide (1.0 eq, 5 mmol)

  • Sodium methoxide (NaOMe) (1.2 eq, 6 mmol, 0.5 M in Methanol)

  • Anhydrous THF (15 mL)

Workflow:

  • Preparation: Dissolve the substrate in anhydrous THF under an inert argon atmosphere.

  • Nucleophile Addition: Cool the solution to 0 °C. Slowly add the NaOMe solution dropwise. Causality: Alkoxides are highly reactive; cooling prevents exothermic degradation and minimizes transamidation side reactions at the C1 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) to neutralize excess alkoxide. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield 5-methoxy-N-methyl-2-nitrobenzamide.

Experimental_Workflow Start Weigh Substrate & Nucleophile Solvent Suspend in Polar Aprotic Solvent (DMF) Start->Solvent Base Add Base (K2CO3 or DIPEA) Solvent->Base Heat Heat at 80-110°C Monitor via LC-MS Base->Heat Quench Quench in Ice Water Precipitate Product Heat->Quench Complete Conversion Filter Vacuum Filtration & Wash with H2O Quench->Filter Purify Dry & Purify (Recrystallization) Filter->Purify

Figure 2: Standardized experimental workflow for amine-based SNAr reactions.

Quantitative Data Summary

The table below summarizes the expected reaction conditions and yields based on nucleophile class, providing a comparative baseline for experimental design.

Nucleophile TypeExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary AmineBenzylamineDMFDIPEA1001675 - 85
Secondary AmineMorpholineDMFK2CO3901285 - 95
AlkoxideSodium MethoxideTHF/MeOHNone (Pre-formed)25470 - 80
ThiolateSodium ThiomethoxideDMFNone (Pre-formed)25 - 502 - 480 - 90

Table 1: Standardized conditions and expected outcomes for SNAr on 5-chloro-N-methyl-2-nitrobenzamide.

References

  • WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors, Google P
  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action , PMC - NIH.[Link]

  • Human mitochondrial glutathione transferases , University of Cambridge.[Link]

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Novel Photolabile Linker: 5-Chloro-N-methyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 5-chloro-N-methyl-2-nitrobenzamide as a photolabile linker in solid-phase peptide synthesis (SPPS). While direct literature for this specific derivative is emerging, its structural basis on the well-established o-nitrobenzyl chemistry allows for the development of a robust synthetic strategy.[1][2][3] This linker facilitates the cleavage of synthesized peptides from the solid support under mild, non-acidic conditions using UV irradiation, offering a significant advantage for the synthesis of sensitive or modified peptides.[1][4][5] This document will detail the underlying chemical principles, provide step-by-step protocols for resin preparation, peptide elongation, and photolytic cleavage, and discuss the anticipated benefits and considerations of employing this novel linker.

Introduction: The Rationale for Photolabile Linkers in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications.[6][7] A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support. Traditional methods often rely on harsh acidic conditions, such as treatment with trifluoroacetic acid (TFA), which can be detrimental to peptides containing acid-labile protecting groups or modifications.[5]

Photolabile linkers offer an elegant solution to this challenge by enabling peptide cleavage under neutral conditions through UV irradiation.[1][2][4][8] This orthogonality is highly desirable, preserving the integrity of complex and sensitive peptide structures. The o-nitrobenzyl moiety is a cornerstone of photolabile linker chemistry, and 5-chloro-N-methyl-2-nitrobenzamide represents a novel iteration of this class.[1][2][3] The introduction of a chloro and an N-methyl group is hypothesized to modulate the electronic properties and conformation of the linker, potentially influencing the kinetics and efficiency of photocleavage.

Advantages of the 5-Chloro-N-methyl-2-nitrobenzamide Linker:

  • Mild Cleavage Conditions: Photocleavage avoids the use of strong acids, preserving sensitive functional groups.[1][5]

  • Orthogonality: The cleavage method is compatible with standard Fmoc-based SPPS chemistry.[5]

  • Traceless Cleavage: The cleavage process is designed to leave no residual linker fragment on the C-terminus of the peptide.

The Chemistry of Photocleavage

The cleavage of o-nitrobenzyl-based linkers is initiated by the absorption of UV light, typically in the range of 350-365 nm.[5][9][10] This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, forming an aci-nitro intermediate. Subsequent rearrangement of this intermediate results in the cleavage of the ester or amide bond connecting the peptide to the linker, releasing the peptide and a nitrosobenzaldehyde derivative.[3]

Experimental Protocols

Protocol 1: Preparation of 5-Chloro-N-methyl-2-nitrobenzamide Resin

This protocol describes the immobilization of the photolabile linker onto a suitable solid support, such as aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin

  • 5-Chloro-N-methyl-2-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.

  • In a separate vessel, dissolve 5-chloro-N-methyl-2-nitrobenzoic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 2: Standard Fmoc-SPPS Peptide Elongation

Following the successful attachment of the photolabile linker, peptide chain elongation is carried out using standard Fmoc-SPPS protocols.[6][11]

A. Fmoc Deprotection:

  • Swell the resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF.

B. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), a coupling agent (e.g., HBTU, 3.8 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • (Optional) Perform a Kaiser test to confirm complete coupling.[12]

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol details the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptide-bound resin

  • A suitable solvent for swelling and cleavage (e.g., DMF, DCM, or a mixture)

  • Photocleavage apparatus with a UV lamp (e.g., high-pressure mercury lamp emitting at 350-365 nm)[5]

Procedure:

  • Swell the peptide-bound resin in the chosen solvent in a quartz reaction vessel for 1 hour.

  • Place the reaction vessel in the photocleavage apparatus, ensuring efficient and even irradiation.

  • Irradiate the resin suspension for 2-6 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent (2-3 times) and combine the filtrates.

  • Remove the solvent from the combined filtrate under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Data Presentation

Table 1: Hypothetical Cleavage Efficiency of a Model Peptide

Cleavage Time (hours)Crude Peptide Yield (%)Purity by RP-HPLC (%)
14568
27572
49275
69574

Note: These are representative hypothetical data. Actual yields and purities are sequence-dependent and require optimization.

Visualizations

Workflow Diagram

SPPS_Workflow Resin Aminomethyl Resin Resin_Functionalization Resin Functionalization Resin->Resin_Functionalization Linker_Activation Linker Activation (5-Chloro-N-methyl-2-nitrobenzoic acid) Linker_Activation->Resin_Functionalization Peptide_Elongation Fmoc-SPPS (Deprotection & Coupling) Resin_Functionalization->Peptide_Elongation Photocleavage Photocleavage (UV, 365 nm) Peptide_Elongation->Photocleavage Purification Peptide Purification (RP-HPLC) Photocleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Workflow for SPPS using the 5-chloro-N-methyl-2-nitrobenzamide photolabile linker.

Mechanism of Photocleavage

Photocleavage_Mechanism Start Resin-Linker-Peptide UV hv (365 nm) Intermediate aci-Nitro Intermediate UV->Intermediate Intramolecular H-abstraction Rearrangement Rearrangement Intermediate->Rearrangement Products Cleaved Peptide + Nitrosobenzaldehyde Derivative Rearrangement->Products Bond Cleavage

Caption: Simplified mechanism of o-nitrobenzyl-based photolytic cleavage.

Troubleshooting and Considerations

  • Incomplete Cleavage: If cleavage is incomplete, extend the irradiation time or increase the intensity of the UV source. Ensure the reaction vessel allows for maximal light penetration (e.g., quartz).

  • Peptide Degradation: Prolonged exposure to high-intensity UV light can potentially damage certain amino acid residues. It is crucial to optimize the cleavage time to balance efficiency and peptide integrity.

  • Solvent Choice: The choice of solvent for photocleavage can impact swelling and the efficiency of the reaction. Test different solvents or solvent mixtures (e.g., DMF, DCM, acetonitrile) to find the optimal conditions.

Conclusion

The use of 5-chloro-N-methyl-2-nitrobenzamide as a photolabile linker in SPPS presents a promising strategy for the synthesis of complex and sensitive peptides. By leveraging the principles of o-nitrobenzyl photochemistry, this linker offers a mild and orthogonal cleavage method. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore and optimize the use of this novel tool in their peptide synthesis endeavors.

References

  • Photolabile Linkers for Solid-Phase Synthesis.
  • Photolabile Linkers for Solid-Phase Synthesis.
  • Photolabile Linkers for Solid-Phase Synthesis. PubMed.
  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed.
  • A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles.
  • Photolabile Linkers for Solid-Phase Synthesis.
  • Synthesis of Peptide Amides Using an Fmoc-Photo-Linker Strategy: Applic
  • Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar.
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degrad
  • A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Europe PMC.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI.
  • Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorpor
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry.
  • Application Notes and Protocols for 5-Methyl-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis. BenchChem.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Design of cleavable linkers and applications in chemical proteomics.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 5-Chloro-N-methyl-2-nitrobenzamide

Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary 5-Chloro-N-methyl-2-nitrobenzamide (CAS: 272108-86-8) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

5-Chloro-N-methyl-2-nitrobenzamide (CAS: 272108-86-8) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including quinazoline derivatives and factor Xa inhibitors. Transitioning the synthesis of this intermediate from a discovery-scale medicinal chemistry route to a robust, kilogram-scale manufacturing process requires careful management of atom economy, thermal hazards, and reagent selection.

This application note details a self-validating, two-step protocol for the scale-up synthesis of 5-chloro-N-methyl-2-nitrobenzamide. The process leverages the conversion of 5-chloro-2-nitrobenzoic acid to its corresponding acid chloride, followed by a controlled amidation with aqueous methylamine[1].

Mechanistic Workflow and Process Rationale

Direct amidation of carboxylic acids often requires expensive coupling reagents (e.g., HATU, EDC) which are economically prohibitive on a manufacturing scale and generate significant organic waste. To ensure scalability, this protocol utilizes a classical, highly efficient two-step sequence:

  • Vilsmeier-Haack Catalyzed Chlorination: 5-chloro-2-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) using a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the active Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid to 5-chloro-2-nitrobenzoyl chloride. This method is preferred for scale-up because the byproducts (SO₂ and HCl) are gaseous and easily removed via alkaline scrubbing[1].

  • Biphasic Amidation: The crude acid chloride is reacted with aqueous methylamine. The use of aqueous methylamine (rather than anhydrous gas) provides a significant heat sink, helping to control the highly exothermic nature of the Schotten-Baumann-type amidation[2].

G SM 5-Chloro-2-nitrobenzoic acid (Starting Material) Step1 Chlorination SOCl2, cat. DMF, Toluene 60-70°C SM->Step1 Intermediate 5-Chloro-2-nitrobenzoyl chloride (Reactive Intermediate) Step1->Intermediate Step2 Amidation MeNH2 (aq), THF/Water 0-5°C Intermediate->Step2 Product 5-Chloro-N-methyl-2-nitrobenzamide (Target API Intermediate) Step2->Product

Reaction workflow for the two-step synthesis of 5-chloro-N-methyl-2-nitrobenzamide.

Quantitative Process Parameters

The following table summarizes the stoichiometric requirements for a 100 g (0.496 mol) scale-up batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Chloro-2-nitrobenzoic acid201.561.00100.0 gStarting Material
Thionyl Chloride (SOCl₂)118.971.5088.5 g (54.3 mL)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.051.8 g (1.9 mL)Catalyst
Toluene92.14-500 mLSolvent (Step 1)
Methylamine (40% w/w in H₂O)31.063.00115.5 g (128 mL)Nucleophile / Base
Tetrahydrofuran (THF)72.11-400 mLSolvent (Step 2)

Note: A 3.0 equivalent excess of methylamine is utilized; one equivalent acts as the nucleophile, the second neutralizes the generated HCl, and the third compensates for the competing hydrolysis of the acid chloride by the aqueous solvent.

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Chloro-2-nitrobenzoyl chloride

Causality Focus: Ensuring complete conversion while managing off-gas generation.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a reflux condenser connected to a 2M NaOH gas scrubber, an internal temperature probe, and an addition funnel.

  • Charging: Charge the reactor with 5-chloro-2-nitrobenzoic acid (100.0 g, 0.496 mol) and toluene (500 mL). Initiate stirring at 250 RPM. The mixture will appear as a white/pale-yellow suspension.

  • Catalyst Addition: Inject DMF (1.9 mL). Rationale: DMF is critical for forming the Vilsmeier-Haack intermediate, significantly lowering the activation energy for chlorination.

  • Reagent Addition: Heat the suspension to 45°C. Begin dropwise addition of SOCl₂ (54.3 mL) over 45 minutes. Causality: Controlled addition manages the rate of SO₂ and HCl gas evolution, preventing reactor over-pressurization and scrubber overload.

  • Reflux & Validation: Once addition is complete, raise the internal temperature to 65-70°C. Maintain this temperature for 3 to 4 hours.

    • Self-Validation Checkpoint: The reaction is complete when the suspension transitions into a clear, homogenous yellow solution, indicating total consumption of the insoluble carboxylic acid[1].

  • Solvent Exchange: Concentrate the mixture under reduced pressure (vacuum distillation at 40°C) to remove unreacted SOCl₂ and approximately 80% of the toluene. Causality: Residual SOCl₂ will violently react with the aqueous methylamine in the next step, causing yield loss and safety hazards. Redissolve the resulting thick oil in anhydrous THF (400 mL).

Phase 2: Amidation to 5-Chloro-N-methyl-2-nitrobenzamide

Causality Focus: Controlling the exotherm to prevent impurity formation.

  • Preparation: Transfer the THF solution of the acid chloride to a clean addition funnel.

  • Amine Charging: In a separate 3 L jacketed reactor, charge the 40% aqueous methylamine (128 mL) and 200 mL of deionized water. Cool the reactor jacket to maintain an internal temperature of 0°C to 5°C.

  • Coupling: Begin dropwise addition of the acid chloride/THF solution into the aqueous methylamine under vigorous stirring (400 RPM).

    • Causality: The reaction is highly exothermic. The addition rate must be strictly governed by the internal temperature probe, ensuring the mixture does not exceed 10°C. Keeping the temperature low minimizes the competing hydrolysis of the acid chloride back to the starting material.

  • Maturation: After complete addition, remove the cooling jacket and allow the reaction to warm to ambient temperature (20-25°C) over 2 hours.

  • Isolation (Workup): Concentrate the mixture under reduced pressure to remove the THF. As the organic solvent is removed, the product will precipitate from the aqueous phase as a crystalline solid. Add an additional 300 mL of ice-cold water to drive precipitation to completion.

  • Filtration: Filter the solid via a sintered glass Buchner funnel. Wash the filter cake with cold water (3 x 100 mL) to remove residual methylamine hydrochloride salts.

  • Drying: Dry the product in a vacuum oven at 45°C to a constant weight.

    • Expected Yield: 92-95% (approx. 98-101 g) of 5-chloro-N-methyl-2-nitrobenzamide as a pale yellow solid[3].

Analytical Validation Standards

To ensure the integrity of the manufactured batch, the following analytical validations should be performed:

  • HPLC (Purity): Utilize a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA gradient). The target purity for downstream API synthesis should be ≥ 98.5% (Area %). The primary expected impurity is the hydrolyzed starting material (5-chloro-2-nitrobenzoic acid), which elutes earlier than the product.

  • 1H NMR (DMSO-d6): Confirm identity via the characteristic N-methyl doublet (δ ~2.7-2.8 ppm) and the broad amide N-H singlet (δ ~8.5-8.7 ppm), alongside the expected aromatic splitting pattern for the 1,2,4-trisubstituted ring[2].

Sources

Application

Application Note: 5-Chloro-N-methyl-2-nitrobenzamide as a Strategic Precursor in Agrochemical Development

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In the development of next-generatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the development of next-generation agrochemicals, the efficient assembly of complex active ingredients (AIs) relies heavily on robust, highly functionalized building blocks. 5-Chloro-N-methyl-2-nitrobenzamide (CAS 272108-86-8) has emerged as a critical intermediate in the synthesis of advanced crop protection agents. It serves as the direct precursor to 2-amino-5-chloro-N-methylbenzamide, a foundational scaffold for both quinazolinone-based insecticides and anthranilic diamides (ryanodine receptor modulators) [3].

This application note provides an authoritative guide on the synthesis, chemoselective reduction, and downstream application of this precursor, emphasizing causality in experimental design and self-validating analytical checkpoints.

Mechanistic Insights & Strategic Utility

Why Start with a Nitroaromatic Precursor?

A common question in agrochemical scale-up is why synthetic routes do not begin directly with the aniline (aminobenzamide) derivative. The rationale is rooted in chemoselectivity and functional group protection :

  • Protection Against Electrophiles: The amine group is highly nucleophilic. If present during upstream chlorination or amidation steps, it would undergo competitive acylation or oxidation.

  • Electronic Activation: The strongly electron-withdrawing nature of the nitro group activates the adjacent carbonyl carbon, facilitating the nucleophilic attack of methylamine during the amidation of the acid chloride.

  • Controlled Exothermicity: During the amidation phase, exothermic heat generation must be strictly managed; failure to maintain temperatures between 0–5°C can lead to unwanted hydrolysis back to the carboxylic acid or degradation of the core [1].

Workflow A 5-Chloro-2-nitrobenzoic acid (Starting Material) B Acid Chloride Intermediate A->B SOCl2, DMF (cat) 80°C C 5-Chloro-N-methyl- 2-nitrobenzamide B->C MeNH2 (aq) 0°C to RT D 2-Amino-5-chloro- N-methylbenzamide C->D Fe, NH4Cl 80°C E Diamide / Quinazolinone Agrochemicals D->E Downstream Derivatization

Caption: Synthetic pipeline from 5-chloro-2-nitrobenzoic acid to agrochemical AIs.

Experimental Protocols (Self-Validating Systems)

The following protocols have been optimized for high yield and purity, incorporating specific analytical checkpoints to ensure the system self-validates before proceeding to the next step. Safety protocols must account for the respiratory and dermal irritation hazards inherent to halogenated nitrobenzamides [4].

Protocol A: Synthesis of 5-Chloro-N-methyl-2-nitrobenzamide

Objective: Convert 5-chloro-2-nitrobenzoic acid to its corresponding N-methyl amide via an acid chloride intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene (5 volumes). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction with thionyl chloride.

  • Chlorination: Dropwise add thionyl chloride ( SOCl2​ , 1.5 eq) at room temperature. Heat the mixture to 80°C until gas evolution ( SO2​ , HCl ) ceases (approx. 3-4 hours).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove unreacted SOCl2​ and toluene.

    • Causality: Residual SOCl2​ will exothermically react with methylamine in the next step, forming methylamine hydrochloride salts and reducing yield.

  • Amidation: Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C in an ice bath. Slowly add aqueous methylamine (40% w/w, 2.5 eq) dropwise, maintaining the internal temperature below 5°C.

  • Workup: Allow the reaction to warm to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ and concentrate to yield the product as a pale yellow solid.

Validation & Analytical Checkpoints:

  • IR Spectroscopy: Disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm−1 ) and appearance of a sharp amide C=O stretch at ~1650 cm−1 .

  • LC-MS: Target mass [M+H]+ = 215.0 m/z .

Protocol B: Chemoselective Reduction to 2-Amino-5-chloro-N-methylbenzamide

Objective: Reduce the nitro group to an amine without triggering hydrodehalogenation of the aryl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-chloro-N-methyl-2-nitrobenzamide (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq) to the vigorously stirring solution.

    • Causality: NH4​Cl acts as a mild proton source that activates the iron surface for electron transfer without creating a highly acidic environment that could hydrolyze the amide bond.

  • Reduction: Heat the suspension to 80°C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the starting material is consumed.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, dry, and concentrate to yield the off-white crystalline product.

Mechanism Start 5-Chloro-N-methyl-2-nitrobenzamide Nitroso Nitroso Intermediate Start->Nitroso [H], Fast Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H], Fast Target 2-Amino-5-chloro-N-methylbenzamide (Target Product) Hydroxylamine->Target [H], Rate-Limiting SideProduct 2-Amino-N-methylbenzamide (Dehalogenated Byproduct) Target->SideProduct Over-reduction (Pd/C, H2) Hydrodehalogenation

Caption: Reduction pathway highlighting hydrodehalogenation risks during hydrogenation.

Quantitative Data & Yield Optimization

The choice of reduction methodology drastically impacts the purity profile of the final agrochemical AI. As shown in the data below, standard catalytic hydrogenation (Pd/C) leads to unacceptable levels of hydrodehalogenation, stripping the essential chlorine atom from the aromatic ring.

Table 1: Comparison of Reduction Methodologies for 5-Chloro-N-methyl-2-nitrobenzamide

Reduction MethodReagents / ConditionsIsolated Yield (%)Dehalogenation Byproduct (%)Scalability / Industrial Fit
Catalytic Hydrogenation 5% Pd/C, H2​ (50 psi), MeOH65%15 - 25%Poor (Requires extensive purification)
Modified Hydrogenation 5% Pt/C, H2​ (50 psi), EtOAc82%< 5%High (Requires specialized pressure reactors)
Béchamp Reduction Fe powder, NH4​Cl , EtOH/ H2​O 92% < 1% Excellent (Current Industry Standard)
Stannous Reduction SnCl2​⋅2H2​O , EtOH, Reflux88%< 1%Poor (Heavy metal toxicity and disposal issues)

Downstream Agrochemical Applications

Once synthesized, 2-amino-5-chloro-N-methylbenzamide serves as a highly versatile node in agrochemical discovery:

  • Quinazolinone-Based Insecticides: The resulting 2-amino-5-chloro-N-methylbenzamide serves as a foundational scaffold for cyclization into quinazolinone derivatives, a class of compounds exhibiting potent antimalarial and insecticidal properties [2]. Cyclization is typically achieved by reacting the aminobenzamide with triphosgene or 1,1'-Carbonyldiimidazole (CDI) at elevated temperatures.

  • Anthranilic Diamides: Furthermore, structural analogs of this benzamide are critical precursors in the synthesis of anthranilic diamides, a multi-billion dollar class of ryanodine receptor-targeting insecticides[3]. The free amine is coupled with complex pyrazole-5-carboxylic acids using standard amide coupling reagents (e.g., methanesulfonyl chloride or EDCI) to yield the final active ingredient.

References

  • Title : Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title: CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide Source: Google Patents URL
  • Title : 5-Chloro-2-nitrobenzamide | C7H5ClN2O3 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-Chloro-N-methyl-2-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays where highly functionalized aromatic compounds exhibit severe chromatographic distortion.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays where highly functionalized aromatic compounds exhibit severe chromatographic distortion. 5-chloro-N-methyl-2-nitrobenzamide presents a unique challenge: it possesses a secondary amide, an ortho-nitro group, and a lipophilic chloro group.

This guide provides a self-validating, mechanistic framework to diagnose and eliminate peak tailing for this specific molecule, ensuring your analytical methods remain robust and reproducible.

The Mechanistic Reality of 5-Chloro-N-methyl-2-nitrobenzamide

In an ideal reversed-phase separation, analyte retention is driven entirely by non-specific hydrophobic interactions with the stationary phase [1]. However, 5-chloro-N-methyl-2-nitrobenzamide violates this ideal due to its mixed functional groups:

  • Hydrogen Bonding: The secondary amide (-CONHCH₃) acts as a strong hydrogen bond donor and acceptor.

  • Dipole Interactions: The ortho-nitro group creates a dense, localized dipole.

When injected onto a standard silica-based C18 column, these polar functionalities interact strongly with ionized residual silanol groups (-SiO⁻) on the silica support surface. This creates a secondary retention mechanism that manifests as peak tailing [1]. Furthermore, because this compound often requires strong organic solvents (e.g., DMSO or DMF) for sample preparation, injecting it into a highly aqueous mobile phase causes a diluent mismatch, leading to severe band distortion and fronting/tailing [2].

Diagnostic Workflow

Before altering your method, you must isolate whether the root cause is physical (hardware/column bed) or chemical (analyte-stationary phase interactions).

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) CheckScope Does tailing affect ALL peaks or ONLY the benzamide? Start->CheckScope AllPeaks All Peaks Tail (Physical Issue) CheckScope->AllPeaks All SinglePeak Only Benzamide Tails (Chemical Issue) CheckScope->SinglePeak Single PhysicalFix Check for column void, clogged frit, or extra-column volume AllPeaks->PhysicalFix ChemicalCheck Evaluate Injection Volume & Sample Solvent SinglePeak->ChemicalCheck SolventMismatch Solvent > Mobile Phase Strength (Diluent Effect) ChemicalCheck->SolventMismatch High Org % Silanol Secondary Silanol Interactions (H-Bonding / Dipole) ChemicalCheck->Silanol Matched FixSolvent Match sample diluent to initial mobile phase SolventMismatch->FixSolvent FixSilanol Use end-capped column, adjust pH to 2.5, or add buffer Silanol->FixSilanol

Diagnostic logic tree for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization to Suppress Silanol Activity

Causality: Silanol groups on the silica surface are acidic (pKa ~ 3.5–4.5). Operating at a lower pH ensures full protonation of these ionizable residual silanol groups, effectively shutting down secondary polar interactions with the amide group [1]. A 10-20 mM phosphate buffer at pH 2.5 is ideal for this purpose [3].

Step-by-Step Methodology:

  • Prepare a 20 mM Potassium Phosphate aqueous solution.

  • Titrate the solution to pH 2.5 using concentrated Phosphoric Acid.

  • Filter the buffer through a 0.22 µm membrane and degas.

  • Equilibrate the column with the new mobile phase for at least 10 column volumes.

  • Self-Validation Step: Inject the 5-chloro-N-methyl-2-nitrobenzamide standard. Calculate the USP Tailing Factor (Tf). If Tf drops below 1.2, the chemical silanol interaction is successfully suppressed.

MobilePhaseOpt Init Initial Method: Water/ACN (No Buffer) Assess Assess Tailing Factor (Tf) Init->Assess TfHigh Tf > 1.5 (Silanol Interactions Active) Assess->TfHigh AddBuffer Add 10-20 mM Phosphate or Formate Buffer TfHigh->AddBuffer AdjustPH Adjust pH to 2.5 - 3.0 (Protonate Silanols) AddBuffer->AdjustPH Reassess Re-evaluate Chromatography AdjustPH->Reassess Success Tf < 1.2 Symmetrical Peak Achieved Reassess->Success

Stepwise mobile phase optimization to suppress secondary silanol interactions.

Protocol B: Correcting Sample Diluent Mismatch (The "Strong Solvent Effect")

Causality: Injection solvent mismatch—where the sample is dissolved in a solvent stronger than the mobile phase—distorts peaks, particularly early eluting ones [2]. The analyte travels prematurely down the column bed within the strong solvent plug before partitioning into the stationary phase.

Step-by-Step Methodology:

  • Identify the organic composition of your initial mobile phase (e.g., 20% Acetonitrile).

  • Dilute your 5-chloro-N-methyl-2-nitrobenzamide stock solution using the initial mobile phase rather than 100% DMSO.

  • If the compound precipitates in the mobile phase, use the absolute minimum amount of DMSO required to maintain solubility, and strictly limit the injection volume to 1–2 µL.

  • Self-Validation Step: Perform an injection volume linearity test (inject 1 µL, 2 µL, and 5 µL). If the peak shape degrades at 5 µL, the maximum threshold for the strong solvent effect has been identified.

Quantitative Performance Data

Implementing the protocols above yields measurable improvements in chromatographic integrity. Below is a summary of expected quantitative shifts when moving from an unoptimized to an optimized state:

ParameterInitial Conditions (Water/ACN, 10 µL DMSO injection)Optimized Conditions (pH 2.5 Buffer/ACN, 2 µL matched diluent)
USP Tailing Factor (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (N) 4,50012,500
Retention Time (tR) 4.2 min (Unstable/Drifting)4.5 min (Highly Stable)
Peak Width at 5% Height 0.85 min0.15 min

Frequently Asked Questions (FAQs)

Q: I am using a "fully end-capped" C18 column, but I still see tailing for my benzamide. Why? A: End-capping is never 100% efficient due to steric hindrance, typically only reducing unreacted silanols by about 50% [1]. For highly polar amides, consider using a polar-embedded column (e.g., amide or ether-linked stationary phases). Endcapped phases block residual silanol activity, while polar-embedded phases provide additional shielding for basic and highly polar compounds [4].

Q: How can I differentiate between a column void and chemical tailing? A: A physical problem, such as a column void or a partially blocked inlet frit, will affect all peaks in the chromatogram indiscriminately [2]. If only the 5-chloro-N-methyl-2-nitrobenzamide tails while neutral reference markers (like toluene) remain symmetrical, the issue is chemical [5]. You can confirm a physical issue by reversing the column flow (if permitted by the manufacturer) and flushing it directly to waste to clear potential blockages [1].

Q: Can I use this low-pH phosphate buffer method for LC-MS? A: No. Phosphate buffers are non-volatile and will rapidly precipitate and foul the MS source. For LC-MS applications, substitute the phosphate buffer with 0.1% Formic Acid or 10 mM Ammonium Formate adjusted to pH 3.0.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing". Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography for 5-Chloro-N-methyl-2-nitrobenzamide

Welcome to the technical support and troubleshooting guide for the purification of 5-chloro-N-methyl-2-nitrobenzamide . This compound is a highly functionalized aromatic intermediate frequently utilized in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the purification of 5-chloro-N-methyl-2-nitrobenzamide . This compound is a highly functionalized aromatic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Due to its specific combination of electron-withdrawing groups (chloro, nitro) and a hydrogen-bonding secondary amide, crude mixtures containing this molecule often present unique chromatographic challenges, such as peak tailing, poor solubility in loading solvents, and co-elution with synthetic precursors.

This guide provides field-proven methodologies, causal explanations for chromatographic behaviors, and a dedicated troubleshooting section to ensure high-purity isolation.

Physicochemical & Chromatographic Profiling

Before selecting a solvent system, it is critical to understand how the functional groups of 5-chloro-N-methyl-2-nitrobenzamide interact with normal-phase silica gel. The table below summarizes the quantitative and structural data that dictate its chromatographic behavior.

ParameterCharacteristicChromatographic Implication
Molecular Formula C8H7ClN2O3Moderate molecular weight (214.6 g/mol ); elutes predictably on standard silica without requiring specialized macro-porous resins.
Functional Groups -Cl, -NO2, -CONHCH3Highly polarized. The secondary amide (-NH) acts as a strong H-bond donor to silanol groups, which is the primary driver of peak tailing.
Solubility Profile Low in Hexanes; High in EtOAc, DCM, and THFLiquid loading in non-polar starting gradients (e.g., hexanes) will cause precipitation on the column head. Solid loading is mandatory.
UV Absorbance Strong at 254 nmThe conjugated nitroaromatic system allows for highly sensitive UV-directed fraction collection.

Experimental Workflows & Methodologies

The foundational principles of flash chromatography dictate that optimal separation occurs when the target compound exhibits a Retention Factor ( Rf​ ) of 0.20 to 0.35 on a Thin-Layer Chromatography (TLC) plate[2]. To achieve this for 5-chloro-N-methyl-2-nitrobenzamide, we recommend two primary solvent systems depending on the impurity profile.

Protocol A: Standard Hexanes/Ethyl Acetate (Hex/EtOAc) Gradient

Best for general crude mixtures containing non-polar impurities (e.g., halogenated starting materials).

  • Sample Preparation (Solid Loading):

    • Action: Dissolve the crude mixture in a minimum volume of Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Add dry silica gel at a 1:2 (sample:silica) mass ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Causality: 5-chloro-N-methyl-2-nitrobenzamide is insoluble in hexanes. Attempting to liquid-load the sample in a polar solvent (like DCM or EtOAc) onto a hexane-equilibrated column will cause the sample to race down the column, destroying the separation band[3]. Solid loading ensures a uniform, concentrated starting band.

  • Column Equilibration:

    • Action: Flush the silica column with 3 Column Volumes (CV) of 100% Hexanes.

    • Causality: Saturating the silica with a non-polar environment maximizes the initial adsorption of the polar amide to the stationary phase.

  • Elution Gradient:

    • 0–2 CV: 100% Hexanes (Elutes non-polar impurities).

    • 2–8 CV: Linear ramp from 0% to 40% EtOAc.

    • 8–12 CV: Isocratic hold at 40% EtOAc. (The target amide typically elutes in this window).

    • 12–15 CV: Flush with 100% EtOAc to remove highly polar byproducts.

  • Detection: Monitor absorbance at 254 nm and pool fractions containing the target mass.

Protocol B: Dichloromethane/Methanol (DCM/MeOH) Gradient

Best for crude mixtures exhibiting severe streaking or containing highly polar impurities.

  • Sample Preparation (Liquid Loading):

    • Action: Dissolve the crude mixture in the minimum required volume of 100% DCM.

    • Causality: Unlike hexanes, DCM is a sufficiently strong solvent to dissolve the nitrobenzamide, allowing for a direct liquid load without precipitation.

  • Column Equilibration: Flush with 3 CV of 100% DCM.

  • Elution Gradient:

    • 0–3 CV: 100% DCM.

    • 3–10 CV: Linear ramp from 1% to 5% Methanol (MeOH) in DCM.

    • Causality: Methanol is a strong hydrogen-bond competitor. Even at low concentrations (1-3%), it disrupts the interaction between the secondary amide and the silica's silanol groups, drastically sharpening the elution peak compared to Protocol A[4].

Visualizing the Chromatographic System

Solvent Selection Decision Tree

Use the following logic flow to determine which protocol to apply based on your initial TLC screening.

SolventSelection Start Run TLC in 50:50 Hexanes:EtOAc CheckRf Evaluate Rf of 5-chloro-N-methyl-2-nitrobenzamide Start->CheckRf RfGood Rf = 0.2 - 0.3 (Optimal Spot Shape) CheckRf->RfGood RfStreak Rf < 0.2 or Severe Tailing CheckRf->RfStreak RfHigh Rf > 0.4 (Co-elution Risk) CheckRf->RfHigh Action1 Proceed with Hex/EtOAc Gradient (Protocol A) RfGood->Action1 Action2 Switch to DCM/MeOH Gradient (Protocol B) RfStreak->Action2 Action3 Decrease EtOAc Initial Concentration RfHigh->Action3

Caption: Decision tree for selecting the optimal flash chromatography solvent system based on TLC.

Mechanistic Interaction with Silica Gel

Understanding why the molecule behaves the way it does allows for better troubleshooting.

Mechanism cluster_molecule 5-chloro-N-methyl-2-nitrobenzamide Silica Silica Gel Surface (Free Si-OH Groups) Amide Secondary Amide (-NHCH3) Amide->Silica Strong H-Bond Donor (Primary cause of tailing) Carbonyl Amide Carbonyl (>C=O) Carbonyl->Silica H-Bond Acceptor Nitro Nitro Group (-NO2) Nitro->Silica Dipole-Dipole Interaction

Caption: Mechanistic diagram illustrating intermolecular forces between the target amide and silica gel.

Troubleshooting & FAQs

Q: My target peak is tailing severely, contaminating subsequent fractions. How do I fix this? A: Peak tailing in this molecule is caused by the secondary amide (-NHCH3) strongly hydrogen-bonding with free, acidic silanol (Si-OH) groups on the unbonded silica stationary phase. Solution: Switch from a Hex/EtOAc system to a DCM/MeOH system (Protocol B). The methanol acts as a protic modifier, actively competing for the silanol binding sites and displacing the amide, which sharpens the elution band significantly[4].

Q: The crude mixture contains unreacted 5-chloro-2-nitrobenzoic acid (starting material). It is co-eluting with my product. How do I separate them? A: Carboxylic acids streak heavily on standard silica and will often overlap with moderately polar amides. Solution 1 (Preferred): Perform a basic aqueous workup prior to chromatography. Dissolve the crude in EtOAc and wash with saturated aqueous NaHCO3​ . The acid will partition into the aqueous layer as a sodium salt, leaving the pure amide in the organic layer. Solution 2 (Chromatographic): If chromatography is strictly required, add 0.1% Acetic Acid (AcOH) to your Hex/EtOAc mobile phase. This suppresses the ionization of the benzoic acid, keeping it protonated. This alters its Rf​ value and sharpens its peak, preventing it from bleeding into the amide fractions.

Q: I tried to liquid-load my sample using hexanes, but it immediately precipitated at the top of the column frit. A: Nitroaromatic amides are highly crystalline and exhibit exceptionally poor solubility in alkanes. When the concentrated sample hits the hexane-equilibrated column, it crashes out of solution, leading to high backpressure and ruined resolution. Solution: You must use the solid loading technique (as detailed in Protocol A)[3]. By pre-adsorbing the compound onto silica gel, you bypass the solubility issue and ensure the compound enters the mobile phase gradually as the gradient polarity increases.

Q: Can I use Reverse-Phase (C18) chromatography for this compound? A: Yes, but it is generally unnecessary for routine intermediate purification. If you are polishing the final compound for biological assays and normal phase fails to remove a closely eluting isomer, a C18 column using a Water/Acetonitrile gradient (with 0.1% Formic Acid) will provide excellent resolution. The lipophilic aromatic ring and chloro group will drive retention on the C18 phase.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. John Wiley & Sons. Retrieved from: [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49-54. Retrieved from:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Chloro-N-methyl-2-nitrobenzamide vs. 5-Chloro-2-nitrobenzoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution (SNAr) Reactivity, Mechanistic Causality, and Workflow Optimization Executive Summary In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution (SNAr) Reactivity, Mechanistic Causality, and Workflow Optimization

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—ranging from kinase inhibitors to polycyclic isoindolinones—1,2,5-trisubstituted benzene rings are critical building blocks[1],[2]. Two highly utilized precursors are 5-chloro-N-methyl-2-nitrobenzamide and 5-chloro-2-nitrobenzoic acid .

While both molecules possess a C5-chlorine atom activated by a para-nitro group, their reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) diverge drastically. This guide provides an objective, data-driven comparison of these two substrates, demonstrating that the N-methylamide derivative offers vastly superior direct SNAr reactivity due to the avoidance of carboxylate-induced electronic deactivation[3],[4].

Mechanistic Causality: The Electronic Divergence

To understand the difference in performance, we must analyze the causality behind the SNAr mechanism. SNAr proceeds via a two-step addition-elimination pathway: nucleophilic attack to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the departure of the halide leaving group[4]. The rate-determining step is the initial attack, which requires a highly electron-deficient aromatic ring.

The Carboxylate Deactivation Effect

SNAr reactions inherently require basic conditions (e.g., K2CO3, DIPEA, or excess amine nucleophile) to neutralize the generated HCl.

  • 5-Chloro-2-nitrobenzoic acid (pKa ~2.0): Upon exposure to basic SNAr conditions, the carboxylic acid is instantly deprotonated to form a carboxylate anion (-COO⁻). The full negative charge of the carboxylate group acts as a strong electron donor via induction and resonance. This floods the aromatic ring with electron density, repelling incoming electron-rich nucleophiles and raising the activation energy required to form the Meisenheimer complex[3].

  • 5-Chloro-N-methyl-2-nitrobenzamide (pKa ~15.0): The amide proton is non-acidic under standard carbonate or amine-base conditions. The neutral amide group (-CONHMe) retains its electron-withdrawing inductive (-I) and mesomeric (-M) effects. It works synergistically with the para-nitro group to stabilize the anionic Meisenheimer intermediate, facilitating rapid nucleophilic attack.

G Substrate 5-Chloro-2-nitro Derivatives Base Basic SNAr Conditions (e.g., K2CO3, R-NH2) Substrate->Base Acid 5-Chloro-2-nitrobenzoic acid Base->Acid Amide 5-Chloro-N-methyl- 2-nitrobenzamide Base->Amide Carboxylate Carboxylate Anion (-COO⁻) Electron-Donating Ring Deactivated Acid->Carboxylate Deprotonation (pKa ~2) NeutralAmide Neutral Amide (-CONHMe) Electron-Withdrawing Ring Activated Amide->NeutralAmide No Deprotonation (pKa ~15) Meisenheimer1 High Activation Energy Sluggish/No SNAr Carboxylate->Meisenheimer1 Nucleophilic Attack Meisenheimer2 Stabilized Meisenheimer Complex Rapid SNAr NeutralAmide->Meisenheimer2 Nucleophilic Attack

Fig 1. Electronic effects governing SNAr reactivity in basic media.

Comparative Performance Data

The following table summarizes the quantitative performance of both substrates when reacted with a standard secondary amine (piperidine) under identical basic conditions.

SubstrateNucleophileBaseSolvent / TempTimeYieldReactivity Profile
5-Chloro-N-methyl-2-nitrobenzamide Piperidine (1.2 eq)K2CO3 (2.0 eq)DMF / 80°C4 h>92% Highly reactive; clean conversion; direct isolation via aqueous precipitation.
5-Chloro-2-nitrobenzoic acid Piperidine (1.2 eq)K2CO3 (2.0 eq)DMF / 80°C24 h<10% Severely deactivated; majority of starting material recovered as unreacted carboxylate.
Methyl 5-chloro-2-nitrobenzoate (Esterified Acid)Piperidine (1.2 eq)K2CO3 (2.0 eq)DMF / 80°C4 h>88% Reactive; requires pre-esterification and post-reaction saponification to yield the functionalized acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm mechanistic milestones.

Protocol A: Direct SNAr of 5-Chloro-N-methyl-2-nitrobenzamide (Optimized Route)

Because the amide does not deactivate the ring, direct substitution is highly efficient.

  • Reaction Setup: To a round-bottom flask, add 5-chloro-N-methyl-2-nitrobenzamide (1.0 eq), piperidine (1.2 eq), and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M).

  • Execution: Stir the suspension at 80°C under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Sample the reaction at 2 hours. The total ion chromatogram (TIC) should show the complete disappearance of the starting material mass ( [M+H]+=215.0 ) and the emergence of the product mass ( [M+H]+=264.1 ).

  • Isolation: Cool the mixture to room temperature and pour it into stirring ice water (5× volume of DMF). The neutral product will precipitate immediately. Filter, wash with cold water, and dry under a vacuum.

Protocol B: The "Workaround" for 5-Chloro-2-nitrobenzoic Acid

Direct SNAr fails due to carboxylate formation. To functionalize this scaffold, a three-step sequence is mandatory.

  • Esterification (Masking the Acid): React 5-chloro-2-nitrobenzoic acid with methanol and a catalytic amount of H2SO4 at reflux for 12 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar acid spot (Rf ~0.1) will cleanly convert to a fast-moving ester spot (Rf ~0.6).

  • SNAr on the Ester: Subject the isolated methyl ester to the exact conditions described in Protocol A. The neutral ester allows the SNAr to proceed smoothly.

  • Saponification (Unmasking): Treat the resulting functionalized ester with LiOH (3.0 eq) in a THF/H2O (1:1) mixture at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the final functionalized benzoic acid.

Workflow Start Select Substrate AmideRoute 5-Chloro-N-methyl- 2-nitrobenzamide Start->AmideRoute AcidRoute 5-Chloro-2-nitrobenzoic acid Start->AcidRoute SNAr Direct SNAr (Amine, K2CO3, 80°C) AmideRoute->SNAr Esterify 1. Esterification (MeOH, H+) AcidRoute->Esterify Mask Acid Product1 Substituted N-methylbenzamide SNAr->Product1 SNAr2 2. SNAr on Ester (Amine, K2CO3, 80°C) Esterify->SNAr2 Hydrolyze 3. Saponification (LiOH, THF/H2O) SNAr2->Hydrolyze Product2 Substituted Benzoic Acid Hydrolyze->Product2

Fig 2. Comparative experimental workflows for SNAr functionalization.

Conclusion & Application Strategy

For drug development professionals designing synthetic routes, the choice between these two building blocks dictates the efficiency of the workflow.

If the final API requires an amide linkage at the C1 position, starting directly with 5-chloro-N-methyl-2-nitrobenzamide is the optimal strategy. It allows for direct, high-yielding SNAr functionalization in a single step, minimizing solvent waste and cycle time. Conversely, if the free carboxylic acid is strictly required for downstream coupling (e.g., complex Ugi multicomponent reactions[2]), researchers must account for the mandatory three-step protection/SNAr/deprotection sequence when utilizing 5-chloro-2-nitrobenzoic acid .

Sources

Comparative

LC-MS/MS cross-validation for 5-chloro-N-methyl-2-nitrobenzamide metabolites

An in-depth technical evaluation of analytical platforms for the quantification and cross-validation of 5-chloro-N-methyl-2-nitrobenzamide and its metabolites, aligned with global regulatory standards. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical platforms for the quantification and cross-validation of 5-chloro-N-methyl-2-nitrobenzamide and its metabolites, aligned with global regulatory standards.

Executive Summary & Analytical Challenges

The compound 5-chloro-N-methyl-2-nitrobenzamide (CAS 272108-86-8)[1] is a highly reactive xenobiotic intermediate. In preclinical and clinical pharmacokinetics, tracking the parent compound alongside its phase I and phase II metabolites is critical for safety and efficacy profiling. However, quantifying these analytes presents a distinct bioanalytical challenge: the nitroaromatic ring is highly susceptible to in vivo reduction, while the amide group undergoes rapid N-demethylation.

When transitioning a drug program through clinical phases, laboratories often need to upgrade or switch analytical platforms. According to the ICH M10 harmonized guidelines adopted by the FDA[2] and EMA[3], any change in the analytical platform requires a rigorous cross-validation to ensure data continuity.

This guide objectively compares the gold-standard Triple Quadrupole (QqQ) MRM approach against the advanced High-Resolution Q-TOF (PRM) alternative for the cross-validation of 5-chloro-N-methyl-2-nitrobenzamide metabolites.

Mechanistic Rationale: The Metabolic Pathway

To design a self-validating analytical system, we must first understand the causality of the molecule's biotransformation. The nitro group of 5-chloro-N-methyl-2-nitrobenzamide is rapidly reduced by hepatic nitroreductases to form an active amine (M1). Concurrently, CYP450 enzymes drive N-demethylation (M2). These phase I metabolites subsequently undergo phase II conjugations, such as N-acetylation (via NAT2) and glucuronidation (via UGTs).

MetabolicPathway Parent 5-chloro-N-methyl-2-nitrobenzamide (Parent Drug) M1 2-amino-5-chloro-N-methylbenzamide (Nitroreduction - M1) Parent->M1 Nitroreductase M2 5-chloro-2-nitrobenzamide (N-demethylation - M2) Parent->M2 CYP450 (N-dealkylation) M3 N-acetyl-2-amino-5-chloro-N-methylbenzamide (Phase II Acetylation - M3) M1->M3 NAT2 (Acetylation) M4 Glucuronide Conjugates (Phase II - M4) M1->M4 UGTs M2->M4 UGTs

Figure 1: Predicted metabolic pathway of 5-chloro-N-methyl-2-nitrobenzamide.

Platform Comparison: QqQ (MRM) vs. Q-TOF (PRM)

While QqQ LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the traditional workhorse for bioanalysis, it is "blind" to un-programmed transitions. In contrast, cross-validating the primary QqQ method against a High-Resolution Q-TOF method operating in Parallel Reaction Monitoring (PRM) ensures that quantitative data for the parent drug is reproducible, while simultaneously allowing retrospective data mining for novel phase II conjugates (e.g., M3, M4) that were missed during initial method development.

Table 1: Objective Platform Performance Comparison

Analytical FeaturePrimary Platform: QqQ (MRM)Alternative Platform: Q-TOF (PRM)Causality & Scientific Impact
Quantification Mechanism Unit mass isolation (Q1) → Fragmentation (Q2) → Unit mass detection (Q3).Unit mass isolation (Q1) → Fragmentation (Q2) → High-Resolution Accurate Mass detection (TOF).PRM drastically reduces matrix interference compared to full-scan HRMS, allowing the Q-TOF to approach QqQ sensitivity.
Sensitivity (LLOQ) 1.0 ng/mL2.5 ng/mLQqQ remains superior for absolute sensitivity due to optimized duty cycles for targeted ions.
Linear Dynamic Range 4 to 5 orders of magnitude.3 to 4 orders of magnitude.Q-TOF detectors saturate faster; requires careful calibration curve weighting (e.g., 1/x²).
Metabolite Discovery None (Targeted only).Comprehensive (Retrospective mining).Q-TOF allows post-acquisition extraction of exact masses (±5 ppm) for unknown glucuronides[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes internal controls to monitor recovery, matrix effects, and ICH M10 compliance[5].

Step 1: Sample Preparation (Protein Precipitation + SPE)

Causality: 5-chloro-N-methyl-2-nitrobenzamide exhibits high plasma protein binding. We use an acidified crash solvent to denature human serum albumin and disrupt binding, followed by Solid Phase Extraction (SPE) to concentrate the sample without a degradative dry-down step.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS): 5-chloro-N-(methyl-d3)-2-nitrobenzamide (100 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid. Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto an Oasis HLB µElution plate. Wash with 5% Methanol in water.

  • Elute with 100% Acetonitrile directly into 100 µL of Initial Mobile Phase (ensures immediate compatibility with the LC gradient).

Step 2: Chromatographic Separation

Causality: A sub-2-micron particle size column is chosen to maintain sharp peak shapes, which is critical for resolving the parent drug from its isobaric phase II metabolites to prevent in-source fragmentation interference.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry & Cross-Validation Execution

According to ICH M10[2], cross-validation requires analyzing spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR) pools on both platforms.

CrossValidation Prep Sample Preparation (Protein PPT + SPE) QqQ Primary Platform (QqQ MRM) Prep->QqQ Split HRMS Alternative Platform (Q-TOF PRM) Prep->HRMS Split Stats Statistical Equivalence (Bland-Altman & ISR) QqQ->Stats Quant HRMS->Stats Quant Compliance ICH M10 Compliance (Bias < 20%) Stats->Compliance Pass

Figure 2: LC-MS/MS cross-validation workflow aligned with ICH M10 guidelines.

Comparative Performance Data

To validate the platform switch, 30 Incurred Samples (patient samples containing biologically formed metabolites) were split and analyzed. The ICH M10 acceptance criteria mandate that the bias between the two methods must be within ±20% for at least 67% of the samples[4],[3].

Table 2: Cross-Validation Metrics (Incurred Sample Reanalysis)

AnalyteQqQ Mean Accuracy (%)Q-TOF Mean Accuracy (%)Mean Cross-Platform Bias (%)ICH M10 Status
Parent Drug 101.2 ± 3.498.5 ± 4.1-2.66%PASS
M1 (Nitroreduction) 97.8 ± 5.1104.2 ± 6.0+6.54%PASS
M2 (N-demethylation) 99.1 ± 4.296.3 ± 5.5-2.82%PASS
M4 (Glucuronide) N/A (Not Targeted)Detected (Exact Mass)N/AValue-Add

Scientific Insights & Conclusion

The cross-validation data demonstrates that the High-Resolution Q-TOF (PRM) platform is statistically equivalent to the traditional QqQ (MRM) platform for the quantification of 5-chloro-N-methyl-2-nitrobenzamide and its primary phase I metabolites. The mean cross-platform bias remained well below the 20% threshold dictated by the FDA and EMA[2],[3].

Key Takeaway for Drug Developers: By integrating a Q-TOF platform into the cross-validation workflow, laboratories not only meet strict ICH M10 regulatory compliance for targeted quantification but also unlock the ability to retrospectively identify transient phase II metabolites (like M4) without requiring additional sample volume or authentic chemical standards.

References

  • U.S. Food and Drug Administration (FDA) - M10 Bioanalytical Method Validation and Study Sample Analysis.[2] URL:[Link]

  • European Medicines Agency (EMA) - ICH M10 on bioanalytical method validation - Scientific guideline.[3] URL:[Link]

  • National Institutes of Health (NIH / PMC) - Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels.[4] URL:[Link]

  • Symmetric Events - PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained.[5] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-chloro-N-methyl-2-nitrobenzamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-chloro-N-methyl-2-nitrobenzamide As drug development pipelines increasingly rely on complex halogenated and nitroaromatic building blocks, mastering the operational hand...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-chloro-N-methyl-2-nitrobenzamide

As drug development pipelines increasingly rely on complex halogenated and nitroaromatic building blocks, mastering the operational handling and disposal of these compounds is critical for laboratory safety and regulatory compliance. This technical guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step framework for managing 5-chloro-N-methyl-2-nitrobenzamide.

Chemical Profile & Mechanistic Toxicology

The toxicological profile of 5-chloro-N-methyl-2-nitrobenzamide (CAS: 272108-86-8) is driven by the synergistic effects of its functional groups. The nitroaromatic moiety can undergo enzymatic reduction in vivo by nitroreductases, forming reactive nitroso and hydroxylamine intermediates that induce oxidative stress and macromolecular damage[1]. Concurrently, the chloro substituent increases the molecule's lipophilicity, significantly enhancing dermal penetration and cellular uptake.

This dual-action mechanism underpins its GHS classifications for acute toxicity (H302, H312, H332) and severe irritation (H315, H319)[2]. Furthermore, the presence of the chlorine atom dictates strict disposal requirements; improper combustion at low temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / GHS CodeOperational & Disposal Implication
CAS Number 272108-86-8Must be explicitly listed on all hazardous waste manifests for tracking[2].
Molecular Weight 214.60 g/mol Relevant for calculating reaction stoichiometry and waste molarity.
Halogen Content ~16.5% ChlorineCritical: Mandates disposal in Halogenated Waste streams to prevent dioxin formation during incineration[3].
Acute Toxicity H302, H312, H332Requires rigorous PPE (nitrile double-gloving) and manipulation within a Class II BSC or fume hood[2].
Irritant Properties H315, H319, H335Eye protection (goggles) and respiratory protection are mandatory during powder handling[2].
Incompatibilities Strong oxidizers, basesSegregate waste from incompatible chemical streams to prevent exothermic reactions.

Waste Segregation & Regulatory Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 268 (Land Disposal Restrictions), halogenated organic compounds (HOCs) are strictly regulated[4]. Land disposal of these compounds is prohibited without prior treatment. The mandated treatment standard for high-concentration halogenated and nitroaromatic wastes is high-temperature incineration[3].

Never mix halogenated and non-halogenated streams. Commingling these wastes not only violates safety protocols but exponentially increases disposal costs, as the entire mixed volume must be treated as halogenated waste[5].

WasteWorkflow Start 5-chloro-N-methyl-2-nitrobenzamide Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Liquid Incineration High-Temp Incineration (>1000°C) with Alkaline & NOx Scrubbers Solid->Incineration OrgAq Solvent Type? Liquid->OrgAq HalOrg Halogenated Organic Stream (<20% Water) OrgAq->HalOrg Organic HalAq Halogenated Aqueous Stream (>20% Water) OrgAq->HalAq Aqueous HalOrg->Incineration HalAq->Incineration

Fig 1: Halogenated nitroaromatic waste segregation and disposal decision matrix.

Step-by-Step Experimental & Disposal Workflows

Protocol 1: Safe Weighing and Solution Preparation

Causality Check: Powders of nitroaromatic compounds pose a severe inhalation hazard. Draft shielding prevents aerosolization, while double-gloving mitigates the high dermal permeability of chlorinated organics.

  • Preparation: Verify the chemical fume hood has an inward face velocity of 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers or reducing agents).

  • PPE: Don a lab coat, chemical splash goggles, and double nitrile gloves.

  • Draft Shielding: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.

  • Transfer: Use a static-free spatula to transfer the 5-chloro-N-methyl-2-nitrobenzamide directly into a pre-tared, sealable glass vial.

  • Solubilization: Add the required organic solvent (e.g., DMSO or DMF) directly to the vial while still inside the hood. Seal and vortex until completely dissolved.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., ethanol), disposing of the wipe immediately into the solid halogenated waste stream.

Protocol 2: Waste Segregation and Disposal

Causality Check: High-temperature rotary kiln incineration (>1000°C) equipped with alkaline scrubbers is required to neutralize the corrosive HCl gas produced by burning chlorinated compounds, while catalytic reduction systems manage NOx emissions from the nitro group[3].

  • Stream Identification: Classify the waste based on physical state and solvent composition (refer to Fig 1).

  • Containerization: Collect liquid waste in a high-density polyethylene (HDPE) or glass carboy. Do not use metal containers due to the risk of corrosion from trace HCl. Fill only to 80% capacity to allow for vapor expansion.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste. Explicitly write "5-chloro-N-methyl-2-nitrobenzamide", check the "Toxic" and "Halogenated" hazard boxes, and list the exact solvent percentages[5].

  • Storage: Store the waste container in a secondary containment tray within a designated, ventilated hazardous waste accumulation area, strictly segregated from bases and reducing agents.

  • Manifesting: Coordinate with EHS or a licensed RCRA vendor to manifest the waste for high-temperature incineration[4].

Protocol 3: Immediate Spill Response
  • Evacuate & Assess: Isolate the spill area. If the spill involves >50g of dry powder or a highly concentrated solution, evacuate the immediate lab area and contact EHS.

  • PPE Upgrade: Ensure double nitrile gloves, splash goggles, and a fitted N95 or P100 respirator are worn if powder is aerosolized.

  • Containment (Liquid): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do NOT use combustible materials like sawdust.

  • Containment (Solid): Gently cover the powder with wet paper towels (using water or a compatible solvent) to suppress dust formation.

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a heavy-duty, sealable hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash water as halogenated aqueous waste.

References

  • Arora, P. K., & Jain, R. K. "Degradation of chlorinated nitroaromatic compounds". ResearchGate.[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 268 -- Land Disposal Restrictions". eCFR.[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". NEPIS. [Link]

Sources

Handling

Personal protective equipment for handling 5-chloro-N-methyl-2-nitrobenzamide

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized building blocks in drug discovery and chemical synthesis. 5-Chloro-N-methyl-2-nitrobenzamide (CAS: 272108-86-8) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized building blocks in drug discovery and chemical synthesis. 5-Chloro-N-methyl-2-nitrobenzamide (CAS: 272108-86-8) is a highly versatile intermediate, but its structural motifs—specifically the combination of a lipophilic chloro substituent and a highly reactive nitro group—present distinct occupational hazards.

Standard "gloves and glasses" approaches are insufficient for halogenated nitroaromatics. This guide provides a comprehensive, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring your laboratory operations remain both safe and scientifically rigorous.

Physicochemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the nitroaromatic system increases the risk of methemoglobinemia upon systemic absorption, while the chloro group enhances the molecule's lipophilicity, facilitating rapid dermal penetration[1].

According to standardized safety data, this compound triggers multiple acute toxicity and irritant classifications.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / SpecificationCausality / Operational Impact
CAS Number 272108-86-8Unique identifier required for accurate waste tracking and SDS retrieval.
Molecular Formula C8H7ClN2O3Halogenated organic structure dictates strict waste segregation (no mixing with bases).
Hazard Statements H302, H312, H315, H319, H332, H335Acute toxicity across all exposure routes (oral, dermal, inhalation); severe mucosal irritant.
Primary Risk Vector Dermal absorption & dust inhalationLipophilic chloro-nitro structure easily penetrates lipid bilayers of the skin and lungs.

Personal Protective Equipment (PPE) Architecture

Every piece of PPE chosen for handling 5-chloro-N-methyl-2-nitrobenzamide must serve as a specific barrier against its lipophilic and particulate nature.

Table 2: PPE Selection Matrix

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile (>0.11 mm thickness)Nitrile resists non-polar and halogenated organic penetration significantly better than latex. Double-gloving allows immediate shedding if the outer layer is contaminated.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress into the ocular mucosa, addressing the H319 (serious eye irritation) hazard.
Body Protection Flame-retardant lab coat (Nomex/Cotton)Mitigates static discharge which could ignite organic dusts during weighing.
Respiratory Class II Biological Safety Cabinet or Fume HoodProvides negative pressure (80-100 fpm face velocity) to capture aerosolized dust, mitigating H332/H335 inhalation hazards.

Experimental Protocol: Safe Handling & Solubilization Workflow

The following self-validating protocol ensures that any breach in containment is immediately detectable and isolatable.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Clear the workspace of any strong reducing agents or concentrated bases.

  • PPE Donning Sequence: Inspect nitrile gloves for micro-tears by trapping air and applying pressure. Don the inner pair, followed by the lab coat, chemical splash goggles, and finally the outer pair of gloves.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Causality: Fine powders of nitroaromatics carry static charges, causing them to adhere to surfaces and increasing aerosolization risks during transfer.

  • Material Transfer: Using a dedicated micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat. Keep the reagent bottle capped immediately between transfers to minimize environmental exposure.

  • Solubilization (In-Hood): Transfer the solid directly into the reaction vessel or volumetric flask. Add the appropriate solvent (e.g., DMSO or DMF) slowly. Causality: Solubilizing the powder immediately eliminates the inhalation hazard associated with airborne particulates.

  • Decontamination & Doffing: Wipe down the balance and hood surface with a solvent-dampened lint-free wipe (e.g., 70% isopropanol) to capture any microscopic dust. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

Spill Response and Chemical Disposal Plan

Even with stringent engineering controls, accidental releases occur. The response must prevent dust aerosolization and exothermic reactions.

Spill Mitigation Protocol:

  • Isolate & Assess: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Containment (No Dry Sweeping): Do not dry-sweep the powder. Dry sweeping aerosolizes the toxic particulates, exacerbating the H332 inhalation hazard. Instead, cover the spill with a damp, inert absorbent pad or carefully mist the area with water to suppress dust.

  • Collection: Use a non-sparking scoop to transfer the damp absorbent and chemical residue into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution, followed by a thorough water rinse.

Chemical Disposal Plan: 5-Chloro-N-methyl-2-nitrobenzamide must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix nitroaromatic waste with strong reducing agents, hydrides, or concentrated bases. Causality: Nitro groups can undergo highly exothermic reduction or polymerization reactions when exposed to incompatible reagents.

  • Labeling: Clearly label the waste container with "CAS 272108-86-8", "Halogenated Nitroaromatic", and the appropriate GHS hazard pictograms.

Process Visualization

PPE_Workflow N1 Risk Assessment CAS: 272108-86-8 N2 Don Level C PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Engineering Controls (Operate in Fume Hood) N2->N3 N4 Material Handling (Weighing & Transfer) N3->N4 N5 Contamination Check N4->N5 N6 Spill Protocol (Suppress Dust, Contain) N5->N6 Spill / Exposure N7 Waste Segregation (Halogenated Organics) N5->N7 Normal Operation N6->N7 N8 Decontamination & Doffing N7->N8

Workflow for handling 5-chloro-N-methyl-2-nitrobenzamide, integrating PPE and spill mitigation.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-methyl-2-nitrobenzamide
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